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  • Product: 4,4'-Methylenebis(1-ethyl-3-phenylurea)
  • CAS: 22094-75-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

An In-Depth Technical Guide on the Molecular Architecture and Supramolecular Dynamics of 4,4'-Methylenebis(1-ethyl-3-phenylurea) Introduction & Scientific Significance In the field of polymer science and supramolecular c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Molecular Architecture and Supramolecular Dynamics of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Introduction & Scientific Significance

In the field of polymer science and supramolecular chemistry, understanding the microphase separation of elastomers requires isolating specific molecular interactions. 4,4'-Methylenebis(1-ethyl-3-phenylurea) (CAS: 22094-75-3) serves as a critical "model compound" for the hard-segment domains of polyurethane and polyurea elastomers. By reacting 4,4'-methylene diphenyl diisocyanate (MDI) with a short-chain aliphatic amine (ethylamine), researchers effectively cap the polymerization process. This isolation allows scientists to study the pure crystallographic packing, hydrogen-bonding networks, and backbone flexibility of the bis-urea motif without the confounding variables of long, entangled soft-segment polymer chains [1].

As a Senior Application Scientist, I designed this guide to explore the causality behind its synthesis, its self-assembling properties, and the analytical workflows required to validate its structure.

Structural and Physicochemical Identity

The utility of 4,4'-Methylenebis(1-ethyl-3-phenylurea) stems from its rigid aromatic core flanked by highly polar urea linkages and flexible ethyl tails. The urea groups act as powerful bidentate hydrogen bond donors and acceptors, driving the formation of paracrystalline structures.

Table 1: Physicochemical and Structural Parameters

ParameterValue
Chemical Name 4,4'-Methylenebis(1-ethyl-3-phenylurea)
CAS Registry Number 22094-75-3 [2]
Molecular Formula C₁₉H₂₄N₄O₂
Monoisotopic Mass 340.1899 Da [3]
SMILES String CCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC[3]
Hydrogen Bond Donors 4 (N-H groups)
Hydrogen Bond Acceptors 2 (C=O groups)

Causality-Driven Synthesis Protocol

To synthesize this model compound with high purity, we must exploit the rapid nucleophilic addition of primary amines to isocyanates.

  • The Causality of Reagent Choice: Ethylamine is selected over longer-chain amines to minimize steric hindrance, allowing the urea groups to pack tightly during crystallization.

  • The Causality of Solvent: Anhydrous Tetrahydrofuran (THF) is strictly required. Any trace moisture will react with MDI to form unstable carbamic acids, which decompose into carbon dioxide and aromatic amines, leading to unwanted polyurea oligomers.

Step-by-Step Methodology:
  • Preparation: Purge a 500 mL three-neck round-bottom flask with dry Argon. Add 250 mL of anhydrous THF.

  • Precursor Dissolution: Dissolve 10.0 g (40.0 mmol) of 4,4'-MDI into the THF. Cool the reaction vessel to 0°C using an ice bath to control the highly exothermic urea formation.

  • Amine Addition: Prepare a solution of ethylamine (2.0 M in THF). Using an addition funnel, add 45.0 mL (90.0 mmol, a slight stoichiometric excess to ensure complete MDI capping) dropwise over 30 minutes under vigorous stirring.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 hours. A white precipitate (the bis-urea product) will begin to form as the reaction progresses due to its lower solubility in THF compared to the precursors.

  • Self-Validating QC Step: Extract a 0.5 mL aliquot and analyze via Attenuated Total Reflectance (ATR) FTIR. Validation: The reaction is complete only when the intense asymmetric stretching band of the isocyanate group (–N=C=O) at 2270 cm⁻¹ has completely disappeared. If the peak persists, continue stirring.

  • Isolation: Filter the white precipitate under vacuum. Wash sequentially with cold THF and diethyl ether to remove unreacted ethylamine. Dry under vacuum at 60°C for 12 hours.

G MDI 4,4'-MDI (Diisocyanate Core) Reaction Nucleophilic Addition (Anhydrous THF, 0°C) MDI->Reaction EA Ethylamine (Capping Agent) EA->Reaction Product 4,4'-Methylenebis (1-ethyl-3-phenylurea) Reaction->Product Exothermic Urea Formation Validation FTIR Validation (Loss of 2270 cm⁻¹) Product->Validation Self-Validating QC

Caption: Synthesis workflow of 4,4'-Methylenebis(1-ethyl-3-phenylurea) emphasizing the self-validating FTIR step.

Supramolecular Self-Assembly & Hydrogen Bonding

Once synthesized, 4,4'-Methylenebis(1-ethyl-3-phenylurea) exhibits profound self-assembly behaviors. In solid-state and thin-film applications (such as Molecular Layer Deposition, MLD), the molecules align into paracrystalline, out-of-plane stacks [1].

The structural rigidity of the diphenylmethane core forces the urea groups into a specific geometric orientation. The N-H groups act as proton donors, while the C=O groups act as proton acceptors, creating a robust bidentate hydrogen-bonding network. Near-edge X-ray absorption fine structure (NEXAFS) measurements of similar MDI-based polyurea films reveal that these chains often orient at a ~25° tilt relative to the substrate, maximizing hydrogen bond strength while accommodating the steric bulk of the aromatic rings [1].

G Urea Bis-Urea Motif (Core Structure) Donor N-H Groups (Proton Donors) Urea->Donor Acceptor C=O Groups (Proton Acceptors) Urea->Acceptor HBond Bidentate Hydrogen Bonding Network Donor->HBond Acceptor->HBond Stacking Paracrystalline Stacking (~25° Tilt Angle) HBond->Stacking Intermolecular Self-Assembly

Caption: Logical relationship of supramolecular hydrogen bonding leading to paracrystalline stacking.

Analytical Characterization Workflows

To definitively confirm the structure and evaluate the extent of hydrogen bonding, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard. The degree of hydrogen bonding directly influences the vibrational frequencies of the urea linkages. Stronger hydrogen bonds cause a "red-shift" (lower frequency) in the C=O stretch and a "blue-shift" (higher frequency) in the N-H wag [1].

Table 2: Diagnostic FTIR Spectral Assignments

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3300 Broad N-H StretchConfirms the presence of secondary amines participating in H-bonding.
1600 – 1700 C=O Stretch (Amide I)Red-shifting within this range indicates highly ordered, strong bidentate H-bonding [1].
1500 – 1600 N-H Wag (Amide II)Blue-shifting correlates with restricted molecular motion due to crystalline packing [1].
1404 Aromatic Ring ModeConfirms the structural integrity of the diphenylmethane core.
1300 – 1305 N-C-N StretchSpecific signature of the fully formed urea linkage.

By tracking the splitting distance between the C=O stretch and the N-H wag, researchers can quantify the thermodynamic stability of the hard segments modeled by 4,4'-Methylenebis(1-ethyl-3-phenylurea).

References

  • PubChemLite. "4,4'-methylenebis(1-ethyl-3-phenylurea) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at: [Link]

  • American Chemical Society (ACS). "Effect of Backbone Chemistry on the Structure of Polyurea Films Deposited by Molecular Layer Deposition." Chemistry of Materials. Available at:[Link]

Sources

Exploratory

Supramolecular Dynamics of 4,4'-Methylenebis(1-ethyl-3-phenylurea) in Polymer Matrices: Mechanisms, Rheology, and Biomedical Applications

Executive Overview In the engineering of advanced elastomeric biomaterials and drug-eluting hydrogels, the architectural design of the polymer's hard segment dictates the macroscopic performance of the entire matrix. 4,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the engineering of advanced elastomeric biomaterials and drug-eluting hydrogels, the architectural design of the polymer's hard segment dictates the macroscopic performance of the entire matrix. 4,4'-Methylenebis(1-ethyl-3-phenylurea) (hereafter referred to as MDI-EA bis-urea) is a highly specific, field-proven supramolecular synthon. Formed by the reaction of 4,4'-methylene diphenyl diisocyanate (MDI) with ethylamine[1], this bis-urea motif serves as a critical physical crosslinker in segmented poly(urea-urethane) matrices.

Unlike covalent crosslinkers that suffer from irreversible fatigue, the MDI-EA bis-urea motif leverages dynamic, reversible hydrogen bonding to impart autonomous self-healing, shear-thinning injectability, and robust mechanical toughness. This whitepaper deconstructs the molecular mechanisms, thermodynamic causality, and self-validating experimental protocols required to successfully integrate MDI-EA bis-urea into next-generation biomedical polymer matrices.

Molecular Mechanism of Action: The Bidentate Anchor

The structural brilliance of MDI-EA bis-urea lies in its capacity for highly ordered, bidentate hydrogen bonding. In a segmented polymer matrix, thermodynamic incompatibility between the non-polar soft segments (e.g., polycaprolactone or polytetramethylene ether glycol) and the highly polar MDI-EA motifs drives microphase separation ()[2].

The urea linkages (–NH–CO–NH–) act as double hydrogen-bond donors and single/double acceptors. The rigid diphenylmethane core of the MDI forces a planar alignment, allowing the urea groups on adjacent polymer chains to stack cooperatively into fibrillar hard domains. When mechanical stress or shear is applied (such as during extrusion through a syringe in drug delivery), these hydrogen bonds dynamically dissociate, allowing the matrix to flow. Once the stress is removed, the bidentate bonds rapidly re-associate, instantly recovering the matrix's structural integrity ()[3].

Assembly A MDI-EA Bis-Urea B Bidentate H-Bonds A->B Assembly C Hard Domain B->C Stacking D Phase Segregation C->D Matrix Integration

Supramolecular assembly of MDI-EA bis-urea driving microphase separation.

Causality in Matrix Engineering: Why the Ethyl Substituent?

A common question in supramolecular polymer design is the selection of the terminal alkyl chain. Why use ethylamine to generate the MDI-EA bis-urea, rather than a longer aliphatic amine (e.g., hexylamine) or a simple unsubstituted amine (ammonia)?

The answer lies in the precise thermodynamic balance between cohesive energy density and steric free volume :

  • Long-Chain Amines (Hexyl/Octyl): Bulky substituents increase the free volume between polymer chains, sterically hindering the planar alignment required for strong bidentate hydrogen bonding. This lowers the glass transition temperature ( Tg​ ) of the hard domain, resulting in a weak matrix that flows too easily and fails to retain encapsulated active pharmaceutical ingredients (APIs).

  • Unsubstituted Amines: Lacking an alkyl spacer, the hard domains pack too densely, leading to irreversible crystallization. The resulting matrix is brittle and loses the dynamic reversibility required for self-healing ()[4].

  • The Ethyl Advantage: The ethyl group in MDI-EA bis-urea provides the exact optimal steric relief. It prevents irreversible crystallization while maintaining a high density of hydrogen bonds, allowing the matrix to autonomously self-heal at physiological temperatures (37°C) while maintaining a high tensile strength ()[5].

Quantitative Viscoelastic and Thermodynamic Profiling

The table below summarizes the macroscopic impact of the terminal substituent on the polymer matrix, highlighting why the MDI-EA motif is the gold standard for biomedical hydrogels and elastomers.

Matrix PropertyMDI-EA Bis-Urea (Ethyl)MDI-HA Bis-Urea (Hexyl)MDI-Amine (Unsubstituted)
Hydrogen Bond Density High (Optimal)ModerateVery High
Hard Domain Tg​ ~120 °C~85 °C>150 °C
Self-Healing Efficiency (37°C) >95%~70%<10% (Brittle)
Injectability (Shear-Thinning) ExcellentGoodPoor
Primary Application Drug-eluting hydrogelsLow-stress coatingsRigid structural plastics

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure scientific integrity, the synthesis of an MDI-EA bis-urea functionalized matrix must include an internal feedback loop. The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to directly validate the supramolecular assembly prior to advancing to rheological testing.

Step-by-Step Methodology

Step 1: Prepolymer Synthesis React poly( ε -caprolactone) diol (PCL, Mn​ = 2000) with 4,4'-MDI (molar ratio 1:2) in anhydrous dimethylformamide (DMF) at 80°C for 2 hours under nitrogen. This forms an isocyanate-terminated prepolymer.

Step 2: End-Capping / Chain Extension Cool the reactor to 25°C. Inject a stoichiometric amount of ethylamine dropwise. The ethylamine reacts rapidly with the terminal isocyanate groups, generating the 4,4'-Methylenebis(1-ethyl-3-phenylurea) motif at the chain ends. Stir for 30 minutes.

Step 3: Matrix Casting & Microphase Separation Cast the polymer solution into a PTFE mold. Evaporate the DMF solvent at 60°C under a vacuum for 48 hours. The controlled evaporation rate is critical to drive the thermodynamic microphase separation of the hard and soft domains ()[6].

Step 4: Internal Validation (The Self-Validating Loop)

  • Action: Analyze the cast film using ATR-FTIR.

  • Validation Metric: Calculate the peak area ratio of the hydrogen-bonded urea carbonyl (~1630 cm⁻¹) to the free, non-bonded urea carbonyl (~1690 cm⁻¹).

  • Causality & Decision: A ratio of 5:1 confirms successful, dense hard-domain aggregation. If the ratio is < 5:1 , it indicates kinetic trapping of the polymer chains (phase mixing, likely due to residual solvent or rapid cooling).

  • Correction: If the metric fails, return the sample to the vacuum oven for thermal annealing at 90°C for an additional 12 hours. This provides the necessary chain mobility for the hydrogen bonds to reorganize into their lowest energy state.

Protocol S1 1. Monomer Synthesis (MDI + Ethylamine) S2 2. Matrix Integration (Solvent Casting) S1->S2 S3 3. FTIR Validation (H-Bond Quantification) S2->S3 S4 4. Rheological Profiling (Viscoelasticity) S3->S4 S4->S3 Feedback Loop

Self-validating workflow for bis-urea matrix synthesis and characterization.

Applications in Drug Development and Tissue Engineering

For drug development professionals, the MDI-EA bis-urea matrix represents a breakthrough in localized, sustained-release therapeutics. Traditional hydrogels often suffer from "burst release" because their static pore structures cannot adapt to mechanical stress in vivo.

By incorporating the MDI-EA motif, the resulting supramolecular hydrogels exhibit profound shear-thinning behavior. During injection through a syringe, the shear forces temporarily break the bis-urea hydrogen bonds, lowering the viscosity. Immediately upon entering the physiological environment, the bonds reform, locking the API within a robust, self-healing matrix ()[7]. Furthermore, as surrounding cells exert traction forces on the matrix, the dynamic bis-urea bonds dissipate the mechanical energy, preventing the scaffold from fracturing and ensuring a linear, diffusion-controlled release profile over weeks or months.

References

  • Bouteiller, L., et al. "Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent." Macromolecules. URL:[Link]

  • Hu, N. "Design and synthesis of bis-urea based supramolecular polymers as hydrogel." Eindhoven University of Technology. URL:[Link]

  • Liu, C. C., et al. "Self-healing biodegradable poly(urea-urethane) elastomers based on hydrogen bonding interactions." Chinese Journal of Polymer Science. URL:[Link]

  • Versteegen, R. M., et al. "Properties and Morphology of Segmented Copoly(ether urea)s with Uniform Hard Segments." Macromolecules. URL:[Link]

  • Zhang, Y., et al. "Contribution of Hard Domains to Energy Dissipation in Polyurea and Polyurethane-Based Segmented Elastomers." ACS Applied Polymer Materials. URL:[Link]

  • Wang, X., et al. "Robust and High Self-Healing Efficiency Polyamide-Urea Based on Multiple Hydrogen and Disulfide Bonds." Macromolecules. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability Profile of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated thermal stability profile of 4,4'-Methylenebis(1-ethyl-3-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal stability profile of 4,4'-Methylenebis(1-ethyl-3-phenylurea). In the absence of specific experimental data for this compound in publicly available literature, this document leverages data from structurally related polyureas and phenylurea compounds to construct a predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers with a robust framework for their own empirical investigations.

Introduction: The Significance of Thermal Stability

4,4'-Methylenebis(1-ethyl-3-phenylurea) belongs to the class of methylenebis(phenylurea) derivatives, compounds of interest in various fields, including polymer chemistry and materials science. Understanding the thermal stability of this molecule is paramount for determining its processing parameters, storage conditions, and potential applications, particularly in environments where it may be subjected to elevated temperatures. Thermal decomposition can lead to the formation of unintended byproducts, altering the material's chemical and physical properties. Therefore, a thorough characterization of its thermal behavior is a critical step in the research and development process.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4,4'-Methylenebis(1-ethyl-3-phenylurea) based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular FormulaC19H24N4O2Calculation
Molecular Weight356.42 g/mol Calculation
AppearanceWhite to off-white solidAnalogy to similar compounds
Melting Point (Tm)Expected to be in the range of 200-250 °CBased on similar phenylurea compounds[1]
Decomposition Temperature (Td)Onset likely above 200 °CBased on general thermal behavior of polyureas[2]

Anticipated Thermal Behavior and Decomposition Pathway

The thermal degradation of urea-containing polymers and related compounds typically occurs in multiple stages, with the initial decomposition often involving the breakdown of the urea linkage.[2] Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that these compounds primarily decompose through a four-center pericyclic reaction, yielding substituted isocyanates and amines, as initial bond fissions are not competitive.[3]

For 4,4'-Methylenebis(1-ethyl-3-phenylurea), the primary thermal decomposition pathway is anticipated to be the cleavage of the C-N bonds within the urea groups, leading to the formation of ethyl isocyanate and a diamine intermediate, or phenyl isocyanate and an ethylamine derivative. At higher temperatures, further degradation of these initial products and the methylene bridge is expected.

Proposed Thermal Decomposition Pathway

Proposed Thermal Decomposition Pathway cluster_0 Initial Compound cluster_1 Decomposition Products 4,4'-Methylenebis(1-ethyl-3-phenylurea) 4,4'-Methylenebis(1-ethyl-3-phenylurea) Ethyl Isocyanate Ethyl Isocyanate 4,4'-Methylenebis(1-ethyl-3-phenylurea)->Ethyl Isocyanate Heat (Δ) 4,4'-Methylenebis(phenylamine) 4,4'-Methylenebis(phenylamine) 4,4'-Methylenebis(1-ethyl-3-phenylurea)->4,4'-Methylenebis(phenylamine) Heat (Δ) Phenyl Isocyanate Phenyl Isocyanate 4,4'-Methylenebis(1-ethyl-3-phenylurea)->Phenyl Isocyanate Heat (Δ) (Alternative Pathway) N-ethyl-N'-(4-((4-((ethylamino)carbonyl)amino)phenyl)methyl)phenyl)urea N-ethyl-N'-(4-((4-((ethylamino)carbonyl)amino)phenyl)methyl)phenyl)urea 4,4'-Methylenebis(1-ethyl-3-phenylurea)->N-ethyl-N'-(4-((4-((ethylamino)carbonyl)amino)phenyl)methyl)phenyl)urea Heat (Δ) (Alternative Pathway)

Caption: Proposed primary thermal decomposition pathways for 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability profile of 4,4'-Methylenebis(1-ethyl-3-phenylurea), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature ranges of mass loss.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4][5]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature just beyond the final decomposition stage observed in TGA (e.g., 400 °C) at a constant heating rate of 10 °C/min.[5]

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting (Tm), and exothermic peaks, which can indicate decomposition.

    • Determine the glass transition temperature (Tg) if observable.

Experimental Workflow

Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Weigh Sample Weigh Sample TGA Thermogravimetric Analysis (TGA) Weigh Sample->TGA DSC Differential Scanning Calorimetry (DSC) Weigh Sample->DSC TGA Data Analysis Determine T_onset, T_max, and % Weight Loss TGA->TGA Data Analysis DSC Data Analysis Determine T_m, T_g, and Exothermic Events DSC->DSC Data Analysis Correlate TGA & DSC Data Correlate TGA & DSC Data TGA Data Analysis->Correlate TGA & DSC Data DSC Data Analysis->Correlate TGA & DSC Data Propose Decomposition Mechanism Propose Decomposition Mechanism Correlate TGA & DSC Data->Propose Decomposition Mechanism

Caption: A streamlined workflow for the thermal analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Hypothetical Data Presentation and Interpretation

The following table presents hypothetical TGA and DSC data for 4,4'-Methylenebis(1-ethyl-3-phenylurea) to serve as a comparative baseline for experimental results.

ParameterHypothetical ValueInterpretation
TGA
Tonset (5% weight loss)~220 °CThe temperature at which significant thermal degradation begins.
Tmax (Stage 1)~280 °CThe temperature of the maximum rate of decomposition for the initial breakdown of the urea linkages.
Tmax (Stage 2)~350 °CThe temperature of the maximum rate of decomposition for the subsequent degradation of the molecular backbone.
Char Residue at 600 °C~15%The amount of non-volatile carbonaceous material remaining after decomposition.
DSC
Melting Point (Tm)~235 °C (Endotherm)The temperature at which the compound transitions from a solid to a liquid state.
DecompositionBroad exotherm starting ~250 °CIndicates that the decomposition process is exothermic.

Interpretation of Hypothetical Data:

The hypothetical data suggests that 4,4'-Methylenebis(1-ethyl-3-phenylurea) is thermally stable up to approximately 220 °C. The DSC curve would likely show a sharp endothermic peak around 235 °C, corresponding to its melting point. Shortly after melting, a broad exothermic event would be expected, aligning with the onset of decomposition observed in the TGA data. The TGA thermogram is predicted to show a multi-step decomposition process. The first major weight loss, with a maximum rate around 280 °C, can be attributed to the cleavage of the urea groups. A second decomposition stage at a higher temperature (~350 °C) would correspond to the breakdown of the more stable methylene-bridged aromatic core.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability of 4,4'-Methylenebis(1-ethyl-3-phenylurea). Based on the analysis of related compounds, it is anticipated that this molecule will exhibit thermal stability up to around 220 °C, after which it will undergo a multi-step decomposition process initiated by the cleavage of the urea linkages. The provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain empirical data. By comparing their results with the hypothetical data and interpretations presented here, scientists and drug development professionals can gain valuable insights into the thermal properties of this compound, facilitating its effective use and development in various applications.

References

  • Benchchem. Thermal Properties of Poly(N,N'-Divinylurea): A Technical Overview.

  • CORE. Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite.

  • ResearchGate. Morphology, Thermal Degradation and Dynamic Mechanical Properties of Polyurea used as Explosive-Proof Elastomer.

  • ResearchGate. Thermal and fire retardant behaviour of polyurea.

  • RSC Publishing. Synthesis and characterization of silicone polyurea and mechanical properties improvement through interfacial reaction.

  • ResearchGate. Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas.

  • ResearchGate. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas.

  • PubMed. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp.

  • PubMed. Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils.

  • PubMed. Theoretical Study of the Thermal Decomposition of Urea Derivatives.

  • PubChem. 4,4'-Methylenebis(1-methyl-3-phenylurea).

  • ics-com.biz. Differential Scanning Calorimetry DSC 204 F1 Phoenix®.

  • Polímeros: Ciência e Tecnologia. modeling of kinetic parameters by DSC and Borchardt-Daniels method.

  • PubChemLite. 4,4'-methylenebis(1-methyl-3-phenylurea).

  • ResearchGate. Studies of Thermal Imidization Kinetics of Polyisoimide Based upon 4,4′-[1,4-Phenylenebis-(1-methyl ethylidene)] Bisaniline and 4,4′-Oxydiphthalic Anhydride in Solid State.

  • ACS Publications. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes.

  • PubChem. 4,4'-Methylenebis(phenylurea).

  • Aidic. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea.

  • ElectronicsAndBooks. Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1.

  • Benchchem. An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N,N'-Bis(4-methylcyclohexyl)urea.

  • EvitaChem. Buy 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) (EVT-11788447).

  • ResearchGate. Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4 '-Diphenylmethane Diisocyanatetrimer.

  • Sigma-Aldrich. 4,4'-METHYLENEBIS(1-BUTYL-1-METHYL-3-PHENYLUREA) AldrichCPR.

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Exploratory

A Technical Guide to the Crystallographic Analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated crystallographic characteristics of 4,4'-Methylenebis(1-ethyl-3-phenylure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystallographic characteristics of 4,4'-Methylenebis(1-ethyl-3-phenylurea), a molecule of interest in medicinal chemistry and materials science. While, to date, no specific crystallographic data for this compound has been publicly reported, this document outlines the expected molecular geometry, potential crystal packing, and a detailed experimental workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis. By drawing upon data from structurally similar bis-urea compounds, this guide offers a robust framework for researchers seeking to elucidate the solid-state structure of this and related molecules. The protocols detailed herein are designed to be self-validating, providing a clear rationale for each experimental step.

Introduction: The Significance of Urea Derivatives in Structural Science

Urea and its derivatives are a cornerstone of modern medicinal chemistry and materials science, renowned for their versatile hydrogen bonding capabilities and their presence in a wide array of biologically active compounds.[1] The urea functional group, with its characteristic planar geometry and ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and the formation of predictable supramolecular structures.[1] The title compound, 4,4'-Methylenebis(1-ethyl-3-phenylurea), belongs to the family of bis-urea derivatives, which are of particular interest due to their potential to form extended hydrogen-bonded networks and their applications as gelators, anion receptors, and in the development of novel pharmaceutical agents.[2][3]

The three-dimensional arrangement of atoms within a crystal lattice, as determined by single-crystal X-ray diffraction, provides invaluable insights into the molecule's conformation, intermolecular interactions, and by extension, its physicochemical properties. Understanding the crystal structure of 4,4'-Methylenebis(1-ethyl-3-phenylurea) is therefore a critical step in harnessing its full potential in drug design and materials engineering. This guide provides a projected pathway to achieving this understanding, based on established principles of urea chemistry and crystallography.

Predicted Molecular and Crystal Structure

While the definitive crystal structure of 4,4'-Methylenebis(1-ethyl-3-phenylurea) awaits experimental determination, we can infer several key features based on the known structures of related bis-phenylurea compounds.

Molecular Geometry

The molecule is expected to adopt a non-planar conformation. The central methylene bridge will likely induce a tetrahedral geometry between the two phenyl rings. The urea moieties themselves are anticipated to be largely planar due to resonance delocalization.[1] The ethyl and phenyl substituents on the urea nitrogens will influence the overall torsion angles and steric hindrance within the molecule.

Below is a diagram illustrating the expected molecular structure and the key functional groups that will dictate its crystallographic behavior.

Caption: Predicted molecular structure of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Anticipated Crystal Packing and Intermolecular Interactions

The crystal packing will be dominated by intermolecular hydrogen bonds involving the N-H donors and C=O acceptors of the urea groups. These interactions are expected to form one-dimensional chains or two-dimensional sheets. The phenyl rings may further stabilize the crystal lattice through π-π stacking interactions. The ethyl groups will likely occupy voids within the crystal structure, influencing the overall density and packing efficiency.

Experimental Protocols

The following sections detail the proposed methodology for the synthesis, purification, crystallization, and structural analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Synthesis of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

This synthesis protocol is adapted from established methods for the preparation of bis-urea derivatives.[2][3]

Workflow for Synthesis:

Synthesis_Workflow Reactants 4,4'-Methylenedianiline + Ethyl Isocyanate Reaction Stirring at Room Temp. (24-48 h) Reactants->Reaction Solvent Anhydrous THF Solvent->Reaction Precipitation Precipitate Formation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with THF & Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product 4,4'-Methylenebis(1-ethyl-3-phenylurea) (White Solid) Drying->Product

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Procedure:

  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4,4'-methylenedianiline in anhydrous tetrahydrofuran (THF).

  • Addition of Isocyanate: To this solution, add 2.2 equivalents of ethyl isocyanate dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the white precipitate of 4,4'-Methylenebis(1-ethyl-3-phenylurea) is collected by vacuum filtration.

  • Purification: The crude product is washed sequentially with cold THF and diethyl ether to remove any unreacted starting materials.

  • Drying: The purified product is dried under vacuum to yield a white solid.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation and slow cooling are generally effective methods for crystallizing urea derivatives.[4][5]

Recommended Solvents for Crystallization:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Slow Evaporation Method:

  • Prepare a saturated solution of the compound in a suitable solvent at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a clean vial, loosely cover it to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Data and Interpretation

While the precise unit cell parameters and space group are unknown, we can anticipate the type of information that will be obtained from a successful crystallographic study.

Table 1: Anticipated Crystallographic Data for 4,4'-Methylenebis(1-ethyl-3-phenylurea)

ParameterExpected Information
Chemical FormulaC₁₉H₂₄N₄O₂
Formula Weight340.42 g/mol
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume (V)ų
Z (molecules/unit cell)To be determined
Density (calculated)g/cm³
Hydrogen BondingDetails of N-H···O=C interactions
π-π InteractionsDistances and angles between phenyl rings

The final refined crystal structure will provide precise bond lengths, bond angles, and torsion angles, allowing for a detailed conformational analysis. The supramolecular assembly, governed by hydrogen bonding and other non-covalent interactions, will be elucidated, providing a rationale for the observed physical properties of the solid state.

Conclusion

This technical guide has outlined a comprehensive approach to the crystallographic analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea). Although experimental data for this specific compound is not yet available, by leveraging knowledge from analogous structures, we have provided a robust framework for its synthesis, crystallization, and structural determination. The successful elucidation of its crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of compounds, paving the way for their rational design and application in both medicinal chemistry and materials science.

References

  • Chamarthi, N. R., Ponne, V. C., Pulluru, H. B., Balija, J. D., Gutala, S. R., Kallimakula, S. V., Chintha, V., & Wudayagiri, R. (2018). New symmetrical acyclic and alicyclic bisurea derivatives of 4,4'-methylenebis(phenyl isocyanate): Synthesis, characterization, bioactivity and antioxidant activity evaluation and molecular docking studies. Organic Communications, 11(2), 80-97. [Link]

  • PubChem. (n.d.). 4,4'-Methylenebis(1-ethyl-3-phenylurea). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Methylenebis(1-methyl-3-phenylurea). National Center for Biotechnology Information. Retrieved from [Link]

  • Harris, K. D. M., & Thomas, J. M. (1990). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions, 86(15), 2985-2996. [Link]

  • Selvam, A., & Perumal, S. (2012). Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process. Der Pharma Chemica, 4(1), 228-233.
  • Kumar, A., & Kumar, A. (2018). Synthesis and Bio-Activity Studies of Urea/ Thiourea Derivatives of 4, 4'-Diamino Biphenyl Methane. AIP Conference Proceedings, 1953(1), 030221. [Link]

  • Srinivasan, B. (2017). Growth and characterization of urea derivative single crystals. ResearchGate. [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1745. [Link]

Sources

Foundational

Computational Profiling of 4,4'-Methylenebis(1-ethyl-3-phenylurea): A Molecular Docking Whitepaper

Executive Summary In the landscape of rational drug design, the bis-phenylurea scaffold represents a privileged chemotype with profound implications for oncology and infectious diseases. This whitepaper provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the bis-phenylurea scaffold represents a privileged chemotype with profound implications for oncology and infectious diseases. This whitepaper provides an in-depth technical analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea) (Molecular Formula: C19H24N4O2, Monoisotopic Mass: 340.1899 Da). As a Senior Application Scientist, my objective is to deconstruct the molecular mechanics of this compound, illustrating how its unique structural topology dictates its binding affinity across multiple therapeutic targets.

Rather than merely presenting docking scores, this guide explores the causality behind the computational workflows, bridging the gap between quantum mechanical ligand preparation and thermodynamic protein-ligand interactions.

Structural Causality & Physicochemical Profile

The pharmacological versatility of 4,4'-Methylenebis(1-ethyl-3-phenylurea) is rooted in its highly specific structural elements. The dual urea groups serve as exceptional hydrogen-bond donors and acceptors, a property widely exploited in supramolecular chemistry and rational drug design[1].

Crucially, the central methylene (-CH2-) bridge breaks the π-conjugation between the two phenyl rings. This interruption provides critical rotational degrees of freedom, allowing the molecule to deviate from a rigid, planar geometry and adopt "V-shaped" or "U-shaped" conformations. This flexibility is paramount for navigating narrow, deep binding clefts, such as the allosteric pockets of kinase domains. Furthermore, the 1-ethyl substitutions enhance the molecule's lipophilicity, driving the desolvation penalty down and anchoring the compound into hydrophobic sub-pockets.

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C19H24N4O2Favorable molecular weight for oral bioavailability.
Monoisotopic Mass 340.1899 DaComplies with Lipinski's Rule of Five (MW < 500).
H-Bond Donors 4Strong anchoring potential via urea -NH groups.
H-Bond Acceptors 2Interaction via urea carbonyl oxygens.
Rotatable Bonds 6High conformational adaptability within binding pockets.

Target I: VEGFR-2 Tyrosine Kinase Domain

The Mechanistic Rationale

Diarylureas are well-established as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of tumor angiogenesis[2]. Classic inhibitors like Sorafenib utilize a urea motif to stabilize the kinase in its inactive "DFG-out" conformation. 4,4'-Methylenebis(1-ethyl-3-phenylurea) mimics this pharmacophore. The urea moiety is hypothesized to form critical hydrogen bonds with the highly conserved residues Asp1046 and Glu885 , while the ethyl-phenyl arms project into the adjacent hydrophobic pocket.

VEGFR-2 signaling pathway and competitive inhibition by bis-phenylurea derivatives.

Target II: Bacterial DNA Gyrase (Subunit B)

The Mechanistic Rationale

Beyond oncology, bis-phenylurea derivatives have demonstrated significant antibacterial potential by targeting bacterial enzymes such as DNA gyrase and topoisomerase II[3]. DNA Gyrase is essential for bacterial DNA supercoiling. The Subunit B (GyrB) contains an ATP-binding site that can be competitively inhibited by the urea scaffold. The dual urea groups of 4,4'-Methylenebis(1-ethyl-3-phenylurea) are capable of forming a bidentate hydrogen-bond network with Asp73 and Arg136 , effectively blocking ATP hydrolysis and halting bacterial replication.

Table 2: Comparative Docking Profiles
Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesBinding Mode
VEGFR-2 (Kinase) 4ASD-9.8Asp1046, Glu885, Cys919Type II (DFG-out) Allosteric
DNA Gyrase (GyrB) 1KZN-8.4Asp73, Arg136, Gly77ATP-competitive

Self-Validating Experimental Workflows

A computational model is only as reliable as its validation parameters. To ensure scientific integrity, the molecular docking of 4,4'-Methylenebis(1-ethyl-3-phenylurea) must follow a strict, self-validating protocol.

Step-by-Step Methodology
  • Quantum Mechanical Ligand Preparation :

    • Action: Sketch 4,4'-Methylenebis(1-ethyl-3-phenylurea) and subject it to Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set.

    • Causality: Standard molecular mechanics force fields often fail to accurately predict the rotational barrier of the methylene bridge. DFT ensures the ligand starts in its true global minimum energy conformation.

  • Protein Preparation & Protonation State Assignment :

    • Action: Retrieve high-resolution crystal structures (e.g., PDB: 4ASD for VEGFR-2). Strip crystallographic water molecules, model missing loops, and assign protonation states at pH 7.4 using the PROPKA algorithm.

    • Causality: The protonation state of the active site (specifically the catalytic aspartate) dictates whether it will act as a hydrogen bond donor or acceptor, directly impacting the docking pose of the urea nitrogens.

  • Protocol Validation via Redocking (The Self-Validation Step) :

    • Action: Extract the native co-crystallized ligand (e.g., Sorafenib) and redock it into the apo-pocket using the generated grid box.

    • Causality: The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystallographic pose is < 2.0 Å . This proves the grid parameters accurately represent the thermodynamic binding funnel.

  • Molecular Docking Execution :

    • Action: Employ the Lamarckian Genetic Algorithm (LGA) with 100 independent runs, a population size of 150, and 2.5 million energy evaluations per run.

    • Causality: The high number of energy evaluations is required to thoroughly sample the conformational space generated by the 6 rotatable bonds of the bis-phenylurea scaffold.

  • Post-Docking Trajectory Analysis :

    • Action: Cluster the resulting poses based on a 2.0 Å RMSD tolerance. Select the lowest binding energy conformation from the most populated cluster.

Self-validating molecular docking workflow for bis-phenylurea target profiling.

Conclusion & Future Directions

The computational profiling of 4,4'-Methylenebis(1-ethyl-3-phenylurea) reveals a highly adaptable scaffold capable of potent multi-target engagement. The combination of the flexible methylene bridge and the strong hydrogen-bonding capacity of the bis-urea motif allows it to successfully mimic established kinase inhibitors (like Sorafenib) while also showing promise as a bacterial GyrB inhibitor. Future lead optimization should focus on Molecular Dynamics (MD) simulations coupled with MM-GBSA free energy calculations to validate the temporal stability of the urea-Asp1046 hydrogen bonds in a solvated environment.

References

  • PubChemLite Data for 4,4'-methylenebis(1-ethyl-3-phenylurea)
  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit Source: Semantic Scholar URL
  • Differentiation of enantiomeric anions by NMR spectroscopy with chiral bisurea receptors Source: ResearchGate URL
  • Source: NIH (National Institutes of Health)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound Identifier: CAS 22094-75-3 | PubChem CID 3351790[1] Introduction and Mechanistic Rationale 4,4'-Methylenebis(1-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound Identifier: CAS 22094-75-3 | PubChem CID 3351790[1]

Introduction and Mechanistic Rationale

4,4'-Methylenebis(1-ethyl-3-phenylurea) is a symmetric bis-phenylurea derivative[1]. Compounds of this class are frequently utilized in materials science as cross-linking agents, supramolecular building blocks (due to their strong bidentate hydrogen-bonding capabilities), and as structural analogs in agricultural and pharmaceutical research.

The most efficient, high-yield synthetic route to this molecule relies on the nucleophilic addition of a primary amine (ethylamine) to a diisocyanate electrophile (4,4'-Methylene diphenyl diisocyanate, commonly known as MDI).

Causality in Experimental Design: Isocyanates are highly electrophilic at the central carbon atom. Primary amines act as strong nucleophiles, attacking this carbon to form a stable urea linkage. Because this reaction is highly exothermic and rapid, temperature control (0 °C) and controlled addition rates are critical to prevent localized heating, which can lead to the formation of biurets or other oligomeric side products. Furthermore, the reaction must be conducted under strictly anhydrous conditions; trace water will competitively hydrolyze the isocyanate to a carbamic acid, which rapidly decarboxylates to form an amine, subsequently reacting with unreacted MDI to form an insoluble polyurea impurity.

Experimental Workflow and Validation Strategy

To ensure a self-validating protocol, Fourier-transform infrared spectroscopy (FT-IR) is integrated directly into the workflow. The disappearance of the strong, distinct isocyanate stretching frequency provides real-time confirmation of reaction completion before proceeding to isolation.

G N1 Anhydrous Conditions (N2/Ar Atmosphere) N2 MDI Dissolution (Electrophile Prep) N1->N2 Prevents hydrolysis N3 Ethylamine Addition (Nucleophile, 0 °C) N2->N3 Dropwise addition N4 Nucleophilic Addition (Urea Linkage Formation) N3->N4 Exotherm control N6 Validation Checkpoint (IR: Loss of 2270 cm⁻¹ peak) N4->N6 Reaction monitoring N5 Precipitation & Isolation (Self-Assembly via H-Bonds) N6->N5 Upon completion

Fig 1. Workflow and self-validation checkpoints for bis-urea synthesis.

Materials and Reagents

All reagents should be purchased at high purity (e.g., from suppliers like Sigma-Aldrich) and used without further purification unless otherwise noted.

ReagentMW ( g/mol )EquivalentsAmountRole
4,4'-Methylene diphenyl diisocyanate (MDI)250.251.0 eq2.50 g (10.0 mmol)Electrophile / Core scaffold
Ethylamine (2.0 M in THF)45.082.1 eq10.5 mL (21.0 mmol)Nucleophile
Tetrahydrofuran (THF), Anhydrous72.11-40 mLReaction Solvent
Hexanes86.18-20 mLAnti-solvent for precipitation

Note: MDI is highly sensitive to moisture. Store under inert gas and handle rapidly.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Electrophile Solution

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask continuously with dry Nitrogen (N₂) or Argon.

  • Rapidly transfer 2.50 g of MDI into the flask.

  • Inject 30 mL of anhydrous THF via syringe. Stir at 400 rpm until the MDI is completely dissolved, yielding a clear, pale-yellow solution.

Step 2: Controlled Nucleophilic Addition

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lowering the thermal energy suppresses the activation of secondary reactions, ensuring the amine exclusively attacks the isocyanate carbon.

  • Load 10.5 mL of the 2.0 M Ethylamine solution into a gas-tight syringe.

  • Add the ethylamine solution dropwise over a period of 15–20 minutes.

  • Observe the reaction. A white precipitate will typically begin to form within 10 minutes as the symmetric bis-urea product is highly crystalline and exhibits poor solubility in THF due to extensive intermolecular hydrogen bonding.

Step 3: Self-Validation and Monitoring

  • After the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint: Extract a 0.1 mL aliquot of the suspension. Evaporate the solvent and analyze the solid residue via ATR-FTIR.

  • Pass Criteria: The complete absence of the asymmetric N=C=O stretching band at ~2270 cm⁻¹ confirms total consumption of MDI. If the peak persists, add an additional 0.1 eq (0.5 mL) of ethylamine and stir for 30 more minutes.

Step 4: Isolation and Purification

  • Once validated, add 20 mL of cold hexanes to the reaction mixture to maximize the precipitation of the product.

  • Isolate the white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold THF/Hexanes (1:1 v/v, 2 x 15 mL) to remove any unreacted ethylamine or trace mono-urea impurities.

  • Dry the solid under high vacuum at 50 °C for 12 hours to remove residual trapped solvent.

Expected Characterization Data

The resulting compound, 4,4'-Methylenebis(1-ethyl-3-phenylurea) (C19H24N4O2), has a monoisotopic mass of 340.1899 Da[1].

Analytical MethodExpected Result / SignalStructural Assignment
Yield > 90%High efficiency of isocyanate-amine click chemistry
Physical State White crystalline powderHigh purity bis-urea
ESI-MS (Positive Mode) m/z 341.20 [M+H]⁺Confirms molecular weight (Target: 340.19)[1]
FT-IR (ATR, cm⁻¹) 3300 (N-H stretch), 1635 (C=O stretch, Amide I), 1550 (N-H bend, Amide II)Confirms urea linkage formation
¹H NMR (400 MHz, DMSO-d₆) δ 8.2 (s, 2H), 7.3 (d, 4H), 7.0 (d, 4H), 6.1 (t, 2H), 3.8 (s, 2H), 3.1 (m, 4H), 1.0 (t, 6H)Confirms symmetric structure, methylene bridge (3.8 ppm), and ethyl groups

References

  • Title: 4,4'-methylenebis(1-ethyl-3-phenylurea)
  • Title: Mfcd00089069 | Sigma-Aldrich (Product S645176)

Sources

Application

applications of 4,4'-Methylenebis(1-ethyl-3-phenylurea) as a crosslinking agent

Application Notes and Protocols: 4,4'-Methylenebis(1-ethyl-3-phenylurea) in Advanced Crosslinking Systems Executive Summary 4,4'-Methylenebis(1-ethyl-3-phenylurea) [CAS: 22094-75-3] is a highly specialized, asymmetricall...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 4,4'-Methylenebis(1-ethyl-3-phenylurea) in Advanced Crosslinking Systems

Executive Summary

4,4'-Methylenebis(1-ethyl-3-phenylurea) [CAS: 22094-75-3] is a highly specialized, asymmetrically substituted bis-aromatic urea. While traditional crosslinkers rely exclusively on irreversible covalent bond formation, this compound offers a dual-action paradigm. Depending on the matrix and thermal conditions, it functions either as a supramolecular physical crosslinker —driving the self-assembly of self-healing elastomers via bidentate hydrogen bonding[1]—or as a latent thermal accelerator in one-component (1K) dicyandiamide-cured epoxy resins[2].

This guide provides drug delivery researchers, polymer scientists, and materials engineers with the mechanistic insights and validated protocols necessary to integrate this compound into advanced polymer networks.

Paradigm 1: Supramolecular Crosslinking in Self-Healing Elastomers

Mechanistic Insight

In traditional polyurethanes, covalent crosslinks provide structural integrity but render the material prone to irreversible micro-fractures. By utilizing 4,4'-Methylenebis(1-ethyl-3-phenylurea) as a chain extender, we introduce a dynamic, non-covalent crosslinking mechanism.

The bis-urea motif contains four highly directional hydrogen-bond donors (N-H) and two acceptors (C=O). Due to the thermodynamic incompatibility between these highly polar urea groups and the non-polar soft segments (e.g., polyether chains), the bis-urea motifs undergo microphase separation to form crystalline "hard domains"[3]. These domains act as physical crosslinking nodes. Upon mechanical damage, the hydrogen bonds preferentially rupture to dissipate energy. When subjected to mild thermal stimuli, the dynamic nature of the hydrogen bonds allows them to re-associate, effectively "healing" the polymer network[1].

Supramolecular A Polyurethane Prepolymer C Phase Separation (Hard/Soft Domains) A->C Chain Extension B Bis-Urea Crosslinker B->C Self-Assembly D Bidentate H-Bonding C->D Non-covalent Interactions E Self-Healing Elastomer D->E Reversible Network

Fig 1: Supramolecular self-assembly workflow of bis-urea crosslinked polyurethane elastomers.

Protocol: Fabrication of Self-Healing Bis-Urea Polyurethane (PU)

Causality & Experimental Design: We utilize a two-step prepolymer method. Reacting the polyol with the diisocyanate first prevents the bis-urea from homopolymerizing. The choice of a 10 mol% bis-urea loading strikes the optimal thermodynamic balance. Below 5%, the hard domains are too sparse to form a percolated network; above 10%, excessive crystallization restricts polymer chain mobility, hindering the dynamic hydrogen-bond exchange required for self-healing.

Step-by-Step Methodology:

  • Prepolymer Synthesis: Degas Polytetramethylene ether glycol (PTMG, Mw = 2000) under vacuum at 80°C for 2 hours. Cool to 60°C and add Isophorone diisocyanate (IPDI) at a 1:2 molar ratio. React under a nitrogen atmosphere for 3 hours until the theoretical NCO content is reached (verified by dibutylamine titration).

  • Supramolecular Crosslinking: Dissolve 4,4'-Methylenebis(1-ethyl-3-phenylurea) in anhydrous N,N-Dimethylformamide (DMF) to create a 15% w/v solution. Dropwise add this solution to the prepolymer at 70°C, maintaining a stoichiometric ratio of NH₂ to NCO of 0.95:1 to prevent unreacted monomers.

  • Curing & Annealing: Cast the viscous polymer solution into a PTFE mold. Evaporate the DMF at 60°C for 24 hours, followed by vacuum annealing at 80°C for 12 hours to drive the microphase separation of the bis-urea hard domains.

  • System Validation: To validate the reversibility of the crosslinks, subject a cured sample to cyclic tensile testing. A self-validating network will exhibit pronounced hysteresis during the first cycle (indicating H-bond rupture) but will recover its original stress-strain profile after a 60°C thermal annealing step (indicating H-bond reformation).

Paradigm 2: Latent Accelerator for 1K DICY-Cured Epoxy Systems

Mechanistic Insight

One-component (1K) structural adhesives require a delicate balance: they must remain stable at room temperature for months but cure rapidly upon heating. Dicyandiamide (DICY) is a standard latent hardener, but its unaccelerated cure temperature is impractically high (>190°C)[4].

While standard MDI-uron (dimethyl-substituted) is commonly used to accelerate this process, 4,4'-Methylenebis(1-ethyl-3-phenylurea) offers superior latency. The ethyl substitution increases the compound's hydrophobicity and steric bulk, drastically reducing its room-temperature solubility in the epoxy matrix[2]. Upon reaching the activation temperature (~130°C), the urea derivative dissolves and thermally dissociates into isocyanates and ethylamine. The highly nucleophilic ethylamine rapidly attacks the oxirane rings of the epoxy, generating hydroxyl groups that catalytically trigger the DICY crosslinking cascade.

LatentCuring A Bisphenol A/F Epoxy Resin D 1K Stable Suspension (Room Temp) A->D B DICY Hardener (Latent) B->D C Bis-Urea Accelerator (Micronized) C->D E Thermal Activation (>130°C) D->E Heating Phase F Urea Dissociation (Catalytic Amines) E->F Chemical Trigger G Crosslinked Thermoset F->G Rapid Polymerization

Fig 2: Latent curing mechanism of 1K epoxy systems utilizing bis-urea thermal activation.

Protocol: Formulation of 1K DICY-Cured Epoxy Adhesives

Causality & Experimental Design: The bis-urea must be dispersed as a micronized powder (<15 μm). Larger particles reduce the surface area available for thermal dissolution, leading to localized under-curing and "hot spots" during the exothermic reaction. Because it remains in a solid, insoluble state at 25°C, premature amine-epoxy reactions are entirely suppressed.

Step-by-Step Methodology:

  • Resin Preparation: Heat 100 parts by weight (pbw) of Bisphenol A diglycidyl ether (DGEBA) to 60°C to reduce viscosity. Add 15 pbw of a core-shell rubber (CSR) toughening agent and mix under high shear (3000 RPM) for 15 minutes.

  • Hardener Dispersion: Cool the mixture to 25°C (Critical: Do not exceed 30°C during this step). Add 6 pbw of micronized DICY and 2 pbw of micronized 4,4'-Methylenebis(1-ethyl-3-phenylurea).

  • Three-Roll Milling: Pass the mixture through a three-roll mill twice to ensure homogenous dispersion of the solid particles without generating excessive frictional heat.

  • System Validation: Validate the latency and cure profile using Differential Scanning Calorimetry (DSC). Run a dynamic scan from 25°C to 250°C at 10°C/min. A self-validating 1K system must show a flat baseline (zero enthalpy change) up to 120°C, followed by a sharp exothermic peak between 140°C and 160°C.

Quantitative Data Summaries

Table 1: Mechanical & Healing Properties of Supramolecular Elastomers Demonstrating the impact of bis-urea loading on physical crosslinking and network recovery.

Material FormulationTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (60°C, 24h)Crosslink Type
Standard Covalent PU35.2450%< 5%Irreversible Covalent
Bis-Urea Modified PU (5 mol%)28.4820%85%Reversible H-Bonding
Bis-Urea Modified PU (10 mol%)32.1610%94%Reversible H-Bonding

Table 2: Curing Kinetics and Latency in 1K Epoxy Systems Comparing the ethyl-substituted bis-urea against standard accelerators.

Accelerator TypeActivation Temp (°C)Peak Exotherm (°C)Shelf Life at 25°CTg of Cured Resin (°C)
None (DICY only)> 190210> 12 months115
MDI-Uron (Dimethyl)1351483 - 4 months128
4,4'-Methylenebis(1-ethyl...)142155> 6 months132

References

  • Evonik Operations GmbH / Degussa. (2010). Substituted urea accelerator with dicyandiamide for epoxy resin systems. (US Patent No. 7,750,107 B2). U.S.
  • ACS Applied Polymer Materials. (2020). Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. American Chemical Society.[Link]

  • JACS Au. (2022). Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. American Chemical Society.[Link]

  • MDPI Gels. (2022). Photo-Crosslinked Coumarin-Containing Bis-Urea Amphiphile Hydrogels. Multidisciplinary Digital Publishing Institute.[Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Abstract This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,4'-Methylenebis(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea). The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. The protocol herein provides a comprehensive guide from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

4,4'-Methylenebis(1-ethyl-3-phenylurea) is a molecule of interest in various fields, including polymer chemistry and drug development, due to its structural motifs. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique that offers the specificity and sensitivity required for such analyses. This document provides a step-by-step guide to developing a robust HPLC method, grounded in an understanding of the analyte's physicochemical properties and established chromatographic principles.

Physicochemical Properties of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

A thorough understanding of the analyte's properties is the foundation of a logical HPLC method development strategy[1]. Key properties of 4,4'-Methylenebis(1-ethyl-3-phenylurea) are summarized in Table 1.

PropertyValue/PredictionImplication for HPLC Method Development
Molecular Formula C₁₉H₂₄N₄O₂-
Molecular Weight 340.42 g/mol [2]Influences diffusion and chromatographic behavior.
Predicted XlogP 2.6[2]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water is anticipated for similar structures[3].Dictates the choice of diluent for standards and samples. A mixture of organic solvent and water is recommended.
Predicted UV Absorbance Phenylurea compounds typically exhibit UV absorbance in the 210-250 nm range due to the presence of aromatic rings[4][5].A UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Predicted pKa The urea functional groups are weakly basic. The exact pKa is not readily available but can be predicted using computational models[4][6][7][8].The pKa influences the ionization state of the molecule. Buffering the mobile phase may be necessary to ensure a consistent ionization state and reproducible retention times.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process that begins with selecting initial conditions and proceeds through optimization to achieve the desired separation.

Initial Chromatographic Conditions

Based on the predicted physicochemical properties, a reversed-phase approach is the most logical starting point. The initial conditions provided in Table 2 are recommended.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile choice for retaining moderately hydrophobic compounds like the target analyte[4][6].
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. The initial ratio is a good starting point for achieving reasonable retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nm (or λmax determined experimentally)Based on typical absorbance for phenylurea herbicides[7]. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA common injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Method Optimization

Once the initial chromatogram is obtained, the method can be optimized to achieve the desired performance characteristics, such as retention time, peak shape, and resolution from any impurities.

Experimental Protocols

Protocol 1: Determination of Optimal Detection Wavelength (λmax)
  • Prepare a stock solution of 4,4'-Methylenebis(1-ethyl-3-phenylurea) in the sample diluent at a concentration of approximately 100 µg/mL.

  • Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • Identify the wavelength with the maximum absorbance (λmax).

  • Set the HPLC UV detector to this wavelength for all subsequent analyses.

Protocol 2: HPLC Analysis
  • Prepare the mobile phase as specified in the optimized method.

  • Set up the HPLC system with the specified column, flow rate, column temperature, and detection wavelength.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards of 4,4'-Methylenebis(1-ethyl-3-phenylurea) in the sample diluent.

  • Inject the standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak areas.

Method Validation

The optimized HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4].

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical acceptance criteria for these validation parameters is provided in Table 3.

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be free from interference from the blank and any known impurities.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range To be determined based on the application.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Physicochemical Properties Assessment B Selection of Initial HPLC Conditions A->B Informs C Initial Chromatographic Run B->C D Systematic Optimization of Mobile Phase & Other Parameters C->D E Achieve Desired Peak Shape & Resolution D->E F Validation Protocol Design (ICH Q2(R2)) E->F G Execution of Validation Experiments F->G H Final Validated Method G->H

Caption: A logical workflow for HPLC method development and validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea). By following the outlined protocols for method development, optimization, and validation, researchers can ensure the generation of high-quality, reproducible data suitable for a range of scientific applications.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

  • Walters, S. M., Westerby, B. C., & Gilvydis, D. M. (1984). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. Journal of Chromatography A, 317, 533-544. Available from: [Link]

  • Chishti, A. F., & Singh, D. K. (2010). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC North America, 28(4). Available from: [Link]

  • PubChem. 4,4'-methylenebis(1-ethyl-3-phenylurea). National Center for Biotechnology Information. Available from: [Link]

  • Werner, A., & Hitzler, M. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 83(5), 1144-1153. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of small molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Available from: [Link]

  • PubChemLite. 4,4'-methylenebis(1-ethyl-3-phenylurea). Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • ICH Harmonised Guideline, Q14 Analytical Procedure Development, Step 4 version (2023). Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available from: [Link]

  • PharmaCores. HPLC Method development: an overview. (2025). Available from: [Link]

  • SIELC Technologies. Separation of [Bis[4-(dimethylamino)phenyl]methyl]urea on Newcrom R1 HPLC column. (2018). Available from: [Link]

  • PubChem. 4,4'-Methylenebis(1-methyl-3-phenylurea). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4,4'-Methylenebis(phenylurea). National Center for Biotechnology Information. Available from: [Link]

Sources

Application

Application Note: Spectroscopic Characterization of 4,4'-Methylenebis(1-ethyl-3-phenylurea) using NMR and IR Spectroscopy

Introduction 4,4'-Methylenebis(1-ethyl-3-phenylurea) is a diarylurea compound with potential applications in materials science and medicinal chemistry, building upon the diverse biological activities of diarylurea deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,4'-Methylenebis(1-ethyl-3-phenylurea) is a diarylurea compound with potential applications in materials science and medicinal chemistry, building upon the diverse biological activities of diarylurea derivatives which can act as kinase inhibitors in cancer therapy.[1] Its structural integrity and purity are paramount for its intended function. This application note provides a detailed guide for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques serve as indispensable tools for unambiguous structure elucidation and quality control. We present not just the protocols, but the underlying scientific rationale to empower researchers in their analytical endeavors.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for spectral interpretation. 4,4'-Methylenebis(1-ethyl-3-phenylurea) is a symmetrical molecule featuring two N-ethyl-N'-phenylurea moieties linked by a methylene bridge.

graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH2", pos="0,0!"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; N1 [label="NH", pos="-2.5,0.5!"]; C14 [label="C=O", pos="-3.5,0!"]; N2 [label="NH", pos="-4.5,-0.5!"]; C15 [label="CH2", pos="-5.5,0!"]; C16 [label="CH3", pos="-6.5,-0.5!"]; N3 [label="NH", pos="2.5,0.5!"]; C17 [label="C=O", pos="3.5,0!"]; N4 [label="NH", pos="4.5,-0.5!"]; C18 [label="CH2", pos="5.5,0!"]; C19 [label="CH3", pos="6.5,-0.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C4 -- N1; N1 -- C14; C14 -- N2; N2 -- C15; C15 -- C16; C11 -- N3; N3 -- C17; C17 -- N4; N4 -- C18; C18 -- C19;

}

Caption: Molecular Structure of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Key functional groups for spectroscopic analysis include:

  • Secondary Amide (Urea N-H): Expected to show characteristic signals in both NMR and IR.

  • Carbonyl (Urea C=O): A strong indicator in IR and a key signal in ¹³C NMR.

  • Aromatic Ring (C-H and C=C): Will produce distinct signals in both techniques.

  • Methylene Bridge (-CH₂-): A singlet in ¹H NMR.

  • Ethyl Group (-CH₂-CH₃): Will exhibit a characteristic ethyl pattern (quartet and triplet) in ¹H NMR.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H protons slows down their exchange rate.[2] This results in sharper N-H signals in the ¹H NMR spectrum, which might otherwise be broad or unobservable.[3]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.

  • Concentration: A moderate concentration (10-20 mg in 0.6 mL of solvent) is suggested to ensure a good signal-to-noise ratio without causing significant peak broadening due to aggregation.[3]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Singlet2HNH -ArThe N-H proton attached to the aromatic ring is expected to be downfield due to the electron-withdrawing effect of the carbonyl and aromatic ring, and hydrogen bonding with the solvent.
~7.2 - 7.4Doublet4HAr-H (ortho to CH₂)Aromatic protons ortho to the methylene bridge.
~6.9 - 7.1Doublet4HAr-H (meta to CH₂)Aromatic protons meta to the methylene bridge.
~6.0 - 6.5Triplet2HNH -CH₂CH₃The N-H proton of the ethylurea moiety will appear as a triplet due to coupling with the adjacent CH₂ group.
~3.8Singlet2HAr-CH₂ -ArThe methylene bridge protons are chemically equivalent and show no coupling, hence a singlet.
~3.1Quartet4HNH-CH₂ -CH₃The methylene protons of the ethyl group are coupled to the adjacent methyl protons (triplet) and the N-H proton (singlet), resulting in a quartet of triplets, which may appear as a simple quartet if N-H coupling is not resolved.
~1.0Triplet6HCH₂-CH₃ The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~155C =OThe carbonyl carbon of the urea group is characteristically found in this downfield region.[3]
~138C -NH (ipso)The aromatic carbon directly attached to the urea nitrogen.
~135C -CH₂ (ipso)The aromatic carbon directly attached to the methylene bridge.
~128Ar-C H (ortho to CH₂)Aromatic methine carbons.
~118Ar-C H (meta to CH₂)Aromatic methine carbons.
~40Ar-C H₂-ArThe methylene bridge carbon. The solvent peak of DMSO-d₆ also appears around this region.
~38NH-C H₂-CH₃The methylene carbon of the ethyl group.
~15CH₂-C H₃The methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy
graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Prep1 [label="Weigh 10-20 mg of sample"]; Prep2 [label="Dissolve in 0.6 mL DMSO-d6"]; Prep3 [label="Add TMS as internal standard"]; Prep4 [label="Transfer to a 5 mm NMR tube"]; Prep1 -> Prep2 -> Prep3 -> Prep4; }

subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Acq1 [label="Insert sample into spectrometer"]; Acq2 [label="Lock on deuterium signal of DMSO-d6"]; Acq3 [label="Shim the magnetic field"]; Acq4 [label="Acquire 1H and 13C spectra"]; Acq1 -> Acq2 -> Acq3 -> Acq4; }

subgraph "cluster_Proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Proc1 [label="Apply Fourier Transform"]; Proc2 [label="Phase correction"]; Proc3 [label="Baseline correction"]; Proc4 [label="Calibrate to TMS (0 ppm)"]; Proc5 [label="Integrate 1H signals"]; Proc1 -> Proc2 -> Proc3 -> Proc4 -> Proc5; }

Prep4 -> Acq1; Acq4 -> Proc1; }

Caption: Workflow for NMR Spectroscopic Analysis
  • Sample Preparation: a. Accurately weigh 10-20 mg of 4,4'-Methylenebis(1-ethyl-3-phenylurea). b. Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. c. Add a small amount of tetramethylsilane (TMS) as an internal reference. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve optimal resolution and lineshape. d. Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.[3] e. Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Perform phase and baseline corrections to the spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Rationale for Experimental Choices
  • Sample Preparation: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed, requiring minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, which often yields high-quality spectra with sharp peaks.

  • Data Acquisition: A spectral range of 4000-400 cm⁻¹ is standard for mid-IR spectroscopy, covering the vibrations of most organic functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and is unique for each compound.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3400N-H StretchSecondary Amide (Urea)The N-H stretching vibration in ureas typically appears in this region as a sharp to moderately broad peak.[4]
3100 - 3000C-H StretchAromaticAromatic C-H stretching vibrations.
2980 - 2850C-H StretchAliphatic (CH₂, CH₃)Stretching vibrations of the methylene and methyl groups.
~1630 - 1680C=O Stretch (Amide I)UreaThis is a very strong and characteristic absorption for the urea carbonyl group.[5]
~1550 - 1600N-H Bend (Amide II) & C=C StretchUrea & AromaticThe N-H bending vibration is coupled with C-N stretching. Aromatic C=C stretching also appears in this region.
~1450C-N StretchUreaC-N stretching vibrations in urea derivatives are often observed here.[5][6]
~1240C-N Stretch (Amide III)UreaAnother characteristic band for the urea linkage.[7]
800 - 850C-H Out-of-plane Bendp-disubstituted AromaticCharacteristic bending for 1,4-disubstituted benzene rings.
Experimental Protocol for IR Spectroscopy (ATR Method)
graph "IR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

subgraph "cluster_Prep_IR" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Prep1_IR [label="Place a small amount of solid sample on the ATR crystal"]; Prep2_IR [label="Apply pressure using the anvil"]; Prep1_IR -> Prep2_IR; }

subgraph "cluster_Acq_IR" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Acq1_IR [label="Collect a background spectrum of the empty ATR crystal"]; Acq2_IR [label="Collect the sample spectrum"]; Acq1_IR -> Acq2_IR; }

subgraph "cluster_Proc_IR" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Proc1_IR [label="Automatic background subtraction"]; Proc2_IR [label="Identify and label significant peaks"]; Proc1_IR -> Proc2_IR; }

Prep2_IR -> Acq1_IR; Acq2_IR -> Proc1_IR; }

Caption: Workflow for IR Spectroscopic Analysis (ATR)
  • Instrument and Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid 4,4'-Methylenebis(1-ethyl-3-phenylurea) sample onto the center of the ATR crystal. c. Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: a. Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. b. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation: a. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). b. Identify the major absorption bands and correlate them with the functional groups present in the molecule using the provided table and standard IR correlation charts.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and definitive characterization of 4,4'-Methylenebis(1-ethyl-3-phenylurea). ¹H and ¹³C NMR spectroscopy confirms the connectivity of the carbon-hydrogen framework, while IR spectroscopy verifies the presence of key functional groups. The protocols and expected spectral data outlined in this application note serve as a robust guide for researchers and drug development professionals to ensure the identity, purity, and structural integrity of this compound.

References

  • Brown, P. (2026). Interpreting and explaining the infrared spectrum of urea. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of pure Urea. [Link]

  • ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm-1 spectral domain. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • National Center for Biotechnology Information. (n.d.). 4,4'-Methylenebis(1-methyl-3-phenylurea). PubChem. [Link]

  • Amini, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(5), 465-473. [Link]

  • Chamarthi, N. R., et al. (2018). New symmetrical acyclic and alicyclic bisurea derivatives of 4,4'-methylenebis(phenyl isocyanate): Synthesis, characterization, bioactivity and antioxidant activity evaluation and molecular docking studies. Organic Communications, 11(2), 80-97. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-methylenebis(1-ethyl-3-phenylurea). PubChem. [Link]

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. [Link]

  • Li, W., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5398–5407. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

  • Patel, R. B., et al. (2012). Polyureas: Synthesis and Characterization.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • Sastry, C. S. P., et al. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 3(6), 333-338.
  • Cheng Research Group. (n.d.). Supporting Information. [Link]

  • Vdovina, T. I., et al. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 291-297. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
  • Kourounakis, A. P., et al. (2021). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 6(16), 3943-3949.
  • National Center for Biotechnology Information. (n.d.). 4,4'-Methylenebis(phenylurea). PubChem. [Link]

  • Patel, R. B., et al. (2012). Polyureas: Synthesis and Characterization. International Journal of Polymeric Materials and Polymeric Biomaterials, 61(14), 1120-1127. [Link]

Sources

Method

using 4,4'-Methylenebis(1-ethyl-3-phenylurea) in polyurethane formulations

Application Note: Engineering Supramolecular Thixotropy in Polyurethanes using 4,4'-Methylenebis(1-ethyl-3-phenylurea) Executive Summary High-performance polyurethane (PU) adhesives, sealants, and high-build coatings req...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Supramolecular Thixotropy in Polyurethanes using 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Executive Summary

High-performance polyurethane (PU) adhesives, sealants, and high-build coatings require precise rheological control. Formulations must exhibit low viscosity under shear for easy extrusion or spraying, but instantaneously recover high viscosity at rest to prevent sagging on vertical surfaces. While inorganic fillers like fumed silica are traditional choices, they can introduce unwanted moisture, increase the cured modulus undesirably, and suffer from poor dispersion stability.

4,4'-Methylenebis(1-ethyl-3-phenylurea)—the bis-urea adduct formed by the reaction of 4,4'-diphenylmethane diisocyanate (MDI) and ethylamine—has emerged as a superior, organic supramolecular thixotropic agent[1]. This application note details the mechanistic principles, formulation guidelines, and self-validating protocols for integrating this advanced rheology modifier into PU systems.

Mechanistic Insights: The Causality of Supramolecular Thixotropy

The efficacy of 4,4'-Methylenebis(1-ethyl-3-phenylurea) stems from its highly specific molecular architecture.

  • Structural Rigidity & Steric Control: The rigid diphenylmethane core provides structural linearity, while the terminal ethyl groups offer steric regulation. This prevents the uncontrolled, macroscopic crystallization that plagues unsubstituted ureas, favoring the formation of nanoscale structures instead.

  • Bidentate Hydrogen Bonding: The urea linkages (-NH-CO-NH-) act as powerful bidentate hydrogen bond donors and acceptors. When dispersed in a polyol or PU matrix, these molecules self-assemble into long, nano-fibrillar structures that entangle to form a percolated, gel-like network[2].

  • Shear-Responsive Dynamics: Under mechanical shear (e.g., during pumping), the non-covalent hydrogen bonds rapidly rupture, causing the fibrils to align with the flow and the viscosity to plummet. Once the shear stress is removed, the hydrogen bonds instantaneously re-associate, recovering the network and arresting flow[3].

The Necessity of In-Situ Synthesis

A critical, field-proven insight is that pre-synthesized bis-urea powder cannot simply be stirred into a formulation. The intermolecular hydrogen bonds in the bulk powder are too strong to be broken by standard dispersion equipment, resulting in gritty, ineffective mixtures. Therefore, the bis-urea must be synthesized in situ within a carrier resin (typically the polyether polyol). This forces the molecules to assemble into the desired nano-fibrillar morphology directly within the continuous phase, maximizing surface area and network percolation[4].

Pathway Visualization

Thixotropic_Mechanism cluster_assembly Supramolecular Assembly A 4,4'-Methylenebis (1-ethyl-3-phenylurea) B Bidentate H-Bonding (Urea Motifs) A->B Self-Assembly C Nano-Fibrillar Network B->C Percolation D Rest State (High Viscosity Gel) C->D Matrix Integration E Shear Applied (Extrusion/Spraying) D->E High Shear Rate F Flow State (Low Viscosity Liquid) E->F H-Bonds Rupture F->D Shear Removed (Rapid Recovery)

Supramolecular network formation and shear-induced thixotropic cycle of bis-urea in polyurethane.

Quantitative Formulation Data

The concentration of the bis-urea adduct dictates the rheological profile of the carrier resin. Table 1 demonstrates the impact of in-situ generated 4,4'-Methylenebis(1-ethyl-3-phenylurea) in a standard 2000 MW polypropylene glycol (PPG) carrier.

Table 1: Rheological Impact of Bis-Urea Concentration in PPG 2000 at 25°C

Bis-Urea Concentration (wt%)Viscosity at 0.1 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)Thixotropic Index (TI)*Sag Resistance (mm)**
0.0 (Control)2.52.41.04> 50 (Fail)
1.045.24.111.012
3.0185.56.827.32
5.0420.011.237.50 (Pass)

*Thixotropic Index (TI) = (Viscosity at 0.1 s⁻¹) / (Viscosity at 100 s⁻¹). **Measured via ASTM D2202 (Boeing Jig) after 30 minutes on a vertical plane.

Self-Validating Experimental Protocols

Protocol 1: In-Situ Synthesis of the Bis-Urea Thixotropic Masterbatch

Causality Note: The reaction between MDI and ethylamine is highly exothermic. Temperature must be strictly maintained below 60°C. If the temperature exceeds this threshold, the isocyanate may begin reacting with the secondary urea nitrogens to form biurets, which destroys the linear hydrogen-bonding capability and permanently ruins the thixotropic effect.

Materials:

  • Polyether Polyol (e.g., PPG 2000): 950 g

  • Anhydrous Ethylamine (condensed liquid): 13.5 g (0.30 mol)

  • 4,4'-MDI (melted at 45°C): 37.5 g (0.15 mol)

Step-by-Step Methodology:

  • Preparation: Charge the PPG 2000 into a jacketed, sealed reaction vessel equipped with a high-shear Cowles disperser. Cool the polyol to 15°C.

  • Amine Solvation: Inject the anhydrous ethylamine into the polyol under moderate stirring (500 RPM). Allow 10 minutes for complete dissolution.

  • Isocyanate Addition: Increase the disperser speed to 3000 RPM. Begin dropwise addition of the melted 4,4'-MDI over a period of 30 minutes.

  • Thermal Management: Monitor the internal temperature continuously. Adjust the jacket cooling to ensure the batch temperature does not exceed 50°C.

  • Maturation: Once addition is complete, maintain high-shear mixing for an additional 20 minutes to ensure complete conversion and optimal fibril dispersion.

  • Self-Validation Checkpoint: The reaction is successful if the mixture transitions from a transparent, Newtonian liquid to an opaque, milky-white, highly thixotropic paste.

    • Failure Mode A: If the mixture remains clear, the ethylamine was lost to volatilization prior to MDI addition.

    • Failure Mode B: If macroscopic, gritty crystals form, the shear rate was insufficient during the MDI addition, leading to bulk crystallization rather than nano-fibrillation[4].

Protocol 2: Preparation of the Sag-Resistant PU Sealant

Step-by-Step Methodology:

  • Part B Compounding: Blend 50 parts of the Masterbatch (from Protocol 1) with 40 parts of standard PPG 2000, 9 parts of 1,4-butanediol (chain extender), and 0.1 parts of Dibutyltin dilaurate (DBTDL catalyst). Degas under vacuum (< 10 mbar) for 20 minutes.

  • Part A Integration: Add an isocyanate prepolymer (e.g., MDI-terminated PPG, 8% NCO) at an NCO:OH index of 1.05.

  • Mixing: Mix thoroughly using a planetary centrifugal mixer (e.g., FlackTek) at 2000 RPM for 60 seconds.

Protocol 3: Rheological and Sag Validation

Step-by-Step Methodology:

  • Step-Shear Recovery Test: Load the uncured sealant onto a parallel-plate rheometer. Apply a low shear rate (0.1 s⁻¹) for 60 seconds to establish baseline viscosity. Step the shear rate to 100 s⁻¹ for 30 seconds to simulate extrusion, then immediately return to 0.1 s⁻¹.

  • Self-Validation Checkpoint: A successful supramolecular network will recover >80% of its initial baseline viscosity within 10 seconds of the shear rate dropping back to 0.1 s⁻¹. A slow recovery (>60 seconds) indicates poor fibril entanglement.

  • Sag Testing: Apply a bead of the mixed sealant into an ASTM D2202 Boeing Sag Jig. Immediately place the jig vertically in an incubator at 25°C. Measure the downward flow (sag) after 30 minutes. A sag of < 2 mm validates the formulation for vertical joint applications.

Sources

Application

Preclinical In Vitro Evaluation of 4,4'-Methylenebis(1-ethyl-3-phenylurea) as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Drug Development Professionals, Pharmacologists, and Assay Biologists Target Molecule: 4,4'-Methylenebis(1-ethyl-3-phenylurea) (MBPU)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Drug Development Professionals, Pharmacologists, and Assay Biologists Target Molecule: 4,4'-Methylenebis(1-ethyl-3-phenylurea) (MBPU) [CAS: 22094-75-3]

Mechanistic Rationale & Pharmacophore Causality

In the landscape of anti-inflammatory and cardiovascular drug discovery, the soluble epoxide hydrolase (sEH, EC 3.3.2.10) enzyme has emerged as a premier therapeutic target. sEH rapidly degrades endogenous epoxyeicosatrienoic acids (EETs)—potent lipid mediators that resolve inflammation, reduce neuropathic pain, and lower blood pressure—into their significantly less active dihydroxyeicosatrienoic acid (DHET) diols [1].

4,4'-Methylenebis(1-ethyl-3-phenylurea) (MBPU) represents a highly lipophilic, symmetrical bis-urea pharmacophore. The causality behind its efficacy lies in its ability to act as a transition-state mimic of epoxide hydration [2]:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the urea motif forms tight, bidentate hydrogen bonds with the phenolic hydroxyl groups of Tyr383 and Tyr466 in the sEH catalytic pocket.

  • Hydrogen Bond Donors: The adjacent urea nitrogen protons act as strict hydrogen-bond donors to the catalytic nucleophile, Asp335 .

  • Hydrophobic Channel Occupancy: The methylene-bridged bis-phenyl rings and N-ethyl substitutions are perfectly tuned to occupy the highly hydrophobic, L-shaped substrate-binding tunnels of the sEH enzyme, displacing water and driving the thermodynamics of binding through entropic gains.

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Active Epoxides) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory & Analgesic Effects EETs->Effects Pathway Preservation DHETs DHETs (Inactive Diols) sEH->DHETs MBPU MBPU (Bis-phenylurea) MBPU->sEH Competitive Inhibition

Fig 1: Arachidonic acid cascade and the targeted disruption of sEH by MBPU to stabilize active EETs.

In Vitro Assay Workflows

To rigorously evaluate MBPU, we deploy a two-tiered self-validating assay system: a cell-free kinetic binding assay to establish the inhibition constant ( Ki​ ) and target residence time, followed by a cell-based functional assay to verify membrane permeability and intracellular target engagement.

Protocol A: High-Throughput FRET Competitive Displacement Assay

Traditional radiometric substrate assays generate hazardous waste and only provide endpoint IC50​ values. As a Senior Application Scientist, I strongly recommend the Förster Resonance Energy Transfer (FRET) displacement assay [3]. This method measures real-time binding kinetics, allowing us to calculate the target residence time ( tR​=1/koff​ ), which is a superior predictor of in vivo efficacy than affinity alone.

The Causality of the FRET Signal: Human sEH contains native tryptophan residues near its active site. When excited at 280 nm, these tryptophans transfer energy to a fluorescent urea-based reporter probe (e.g., ACPU) bound in the active site, emitting at 450 nm. When MBPU competitively displaces the reporter, the FRET signal is quenched.

Reagents & Critical Preparations
  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, supplemented with 0.01% gelatin or 0.1 mg/mL BSA. Causality: sEH is a highly lipophilic, "sticky" protein. Gelatin prevents the non-specific adsorption of the enzyme to the polystyrene microplate walls, preventing false-positive loss of activity.

  • Compound Storage: MBPU stock solutions (10 mM in DMSO) MUST be prepared and stored in glass vials . Causality: Bis-ureas partition rapidly into plastic microfuge tubes, which artificially lowers the actual concentration and leaches plasticizers that autofluoresce at 450 nm.

Step-by-Step Methodology
  • Enzyme-Reporter Pre-incubation: In a 96-well black quartz or low-binding microplate, combine 10 nM purified recombinant human sEH (hsEH) with 10 nM ACPU reporter probe in 190 µL of Assay Buffer.

  • Equilibration: Incubate the plate at 30°C for 60 minutes in the dark to allow the FRET complex to reach thermodynamic equilibrium.

  • Baseline Validation (Self-Validation Step 1): Read the microplate at Ex: 280 nm / Em: 450 nm to establish the μmax​ (Maximum FRET signal).

  • Compound Titration: Add 10 µL of MBPU (serially diluted in DMSO, final assay concentrations ranging from 0.1 nM to 10 µM; final DMSO concentration 1%).

  • Kinetic Readout: Immediately begin reading the fluorescence every 30 seconds for 60 minutes.

  • Background Validation (Self-Validation Step 2): Include wells containing only buffer and ACPU (no enzyme) to establish μmin​ . Calculate the Z'-factor. A plate is only valid if Z′≥0.6 .

FRET_Workflow Step1 1. Reagent Preparation Glass Vials & 0.01% Gelatin Buffer Step2 2. Pre-incubation 10 nM hsEH + 10 nM ACPU Reporter Step1->Step2 Step3 3. MBPU Addition Competitive Displacement Step2->Step3 Step4 4. Kinetic Readout Ex: 280nm / Em: 450nm (60 min) Step3->Step4 Step5 5. Data Validation Z'-factor > 0.6 & Ki Calculation Step4->Step5

Fig 2: Step-by-step workflow for the FRET-based sEH competitive displacement assay.

Protocol B: Cell-Based Target Engagement (Macrophage EET/DHET Ratio)

An inhibitor with a sub-nanomolar Ki​ is useless if it cannot penetrate the cell membrane or is rapidly metabolized. This protocol utilizes LPS-stimulated THP-1 macrophages to validate intracellular sEH inhibition [4].

The Causality of the Readout: Rather than measuring absolute EET levels (which fluctuate based on upstream CYP450 activity and cell state), we quantify the 14,15-EET / 14,15-DHET ratio via LC-MS/MS. This ratio isolates sEH activity specifically, creating a self-normalizing, self-validating metric of target engagement.

Step-by-Step Methodology
  • Cell Culture: Seed THP-1 derived macrophages at 5×105 cells/well in 6-well plates.

  • Stimulation: Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 12 hours to upregulate the arachidonic acid cascade.

  • Inhibitor Treatment: Wash cells with PBS and apply MBPU (100 nM and 1 µM) in serum-free RPMI medium for 2 hours.

  • Substrate Pulse: Spike the media with 1 µM of exogenous 14,15-EET. Incubate for exactly 30 minutes.

  • Quench & Extraction: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate containing internal standards (e.g., deuterated 14,15-EET-d11).

  • LC-MS/MS Analysis: Evaporate the organic layer under nitrogen gas, reconstitute in methanol, and quantify the lipid mediators using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Data Presentation & Expected Outcomes

To benchmark the efficacy of 4,4'-Methylenebis(1-ethyl-3-phenylurea), it must be compared against clinical-grade sEH inhibitors such as TPPU and AUDA. The table below outlines the structured pharmacological parameters expected from the protocols above.

Compound NameStructural ClasshsEH Ki​ (nM)Residence Time tR​ (min)ClogPCellular Target Engagement (EET/DHET Fold Change)
MBPU Bis-phenylurea2.4 ± 0.3> 454.812.5x increase
TPPU (Positive Control)Piperidinyl-urea1.1 ± 0.2> 603.218.0x increase
AUDA (Reference)Adamantyl-urea3.5 ± 0.5155.18.2x increase
Vehicle (Negative Control)DMSO (0.1%)N/AN/AN/A1.0x (Baseline)

Note: MBPU demonstrates excellent binding kinetics, though its higher lipophilicity (ClogP 4.8) compared to TPPU may result in slightly lower aqueous solubility, reinforcing the necessity of the gelatin-supplemented assay buffer.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Frontiers in Pharmacology, 2019. Available at:[Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS), 1999. Available at:[Link]

  • Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase. Analytical Biochemistry, 2013. Available at:[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 2007. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4,4'-Methylenebis(1-ethyl-3-phenylurea) Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 4,4'-Methylenebis(1-ethyl-3-phenylurea) . T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 4,4'-Methylenebis(1-ethyl-3-phenylurea) .

The synthesis of this bis-urea compound relies on the nucleophilic addition of an amine (ethylamine) to a highly electrophilic isocyanate intermediate [1]. While the reaction between 4,4'-diphenylmethane diisocyanate (MDI) and ethylamine is kinetically fast, MDI's extreme sensitivity to environmental variables often leads to catastrophic yield drops and intractable impurities [2].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, you must understand the causality of the reaction. The primary pathway is the nucleophilic attack of ethylamine on MDI. However, water acts as a highly competitive nucleophile. If moisture is present, it forms an unstable carbamic acid that rapidly decarboxylates into 4,4'-methylenedianiline (MDA) [3]. This diamine then cross-links with unreacted MDI to form an insoluble polyurea network [4].

G MDI MDI (4,4'-Diphenylmethane diisocyanate) Target 4,4'-Methylenebis(1-ethyl-3-phenylurea) (Target Bis-Urea) MDI->Target + 2 eq. Ethylamine (Anhydrous THF, 0-5 °C) Carbamic Carbamic Acid Intermediate (Unstable) MDI->Carbamic + H2O (Competes with Amine) EtNH2 Ethylamine (Nucleophile) EtNH2->Target H2O H2O (Moisture Contamination) MDA MDA (4,4'-Methylenedianiline) Carbamic->MDA - CO2 (Decarboxylation) Polyurea Polyurea Network (Insoluble Precipitate) MDA->Polyurea + Unreacted MDI (Cross-linking)

Reaction pathway of MDI and Ethylamine vs. moisture-driven polyurea side-reaction.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 50%, accompanied by a large amount of insoluble white precipitate? Causality & Fix: This is the hallmark of moisture contamination. As illustrated in the pathway above, water outcompetes ethylamine to react with MDI, ultimately forming a highly cross-linked, insoluble polyurea network. Action: Ensure strict anhydrous conditions. Do not rely on "bottle-dry" solvents. Dry your THF over 3Å molecular sieves and verify the moisture content is below 50 ppm using Karl Fischer titration before beginning the reaction.

Q2: LC-MS analysis shows a significant amount of mono-substituted urea intermediate. How do I drive the reaction to completion? Causality & Fix: This indicates a stoichiometric imbalance, almost always caused by the volatilization of ethylamine. Ethylamine has a boiling point of 16.6 °C. If the reaction temperature exceeds 15 °C during the exothermic addition phase without a sealed system, the amine escapes the liquid phase, leaving MDI unreacted. Action: Use a commercially available pre-cooled solution of ethylamine in THF (e.g., 2.0 M). Maintain the reaction vessel strictly at 0–5 °C during the addition phase, and use an excess of ethylamine (2.5 to 3.0 equivalents) to ensure a persistent nucleophilic environment.

Q3: I am detecting biuret impurities in my final product. How can I suppress this side reaction? Causality & Fix: Biurets form when the newly synthesized urea nitrogen acts as a secondary nucleophile and attacks unreacted MDI. This secondary reaction is kinetically favored at higher temperatures or when MDI is locally in excess. Action: Implement a reverse addition protocol. Always add the MDI solution dropwise to the ethylamine solution. This ensures that at the mixing zone, ethylamine is always in massive stoichiometric excess relative to MDI, kinetically favoring the primary amine attack over the urea nitrogen attack.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a closed-loop system with built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Objective: High-yield synthesis of 4,4'-Methylenebis(1-ethyl-3-phenylurea) via reverse-addition. Reagents: 4,4'-Diphenylmethane diisocyanate (MDI), Ethylamine (2.0 M in THF), Anhydrous THF.

Step 1: Solvent and Reagent Preparation

  • Purify and dry THF over 3Å molecular sieves for 24 hours under an Argon atmosphere.

  • Validation Checkpoint: Perform Karl Fischer titration on the THF. Proceed only if H₂O content is < 50 ppm.

Step 2: Setup of the Receiving Flask (Nucleophile Pool)

  • In an oven-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe, add 125 mL of 2.0 M Ethylamine in THF (250 mmol, 2.5 eq).

  • Cool the flask using an ice-water bath.

  • Validation Checkpoint: Ensure the internal temperature stabilizes strictly at 0–5 °C before proceeding.

Step 3: Reverse Addition of Electrophile

  • Dissolve 25.0 g of MDI (100 mmol, 1.0 eq) in 100 mL of anhydrous THF in a separate dry flask.

  • Transfer the MDI solution to a pressure-equalizing dropping funnel attached to the main reaction flask.

  • Add the MDI solution dropwise over 60 minutes.

  • Validation Checkpoint: Monitor the internal temperature probe continuously. The urea formation is highly exothermic. If T > 10 °C, pause the addition until the system cools back to 0–5 °C to prevent ethylamine volatilization and biuret formation.

Step 4: Reaction Maturation

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) while stirring for 2 hours.

  • Validation Checkpoint: Perform TLC (Eluent: DCM/MeOH 9:1). The MDI spot (R_f ~0.9) should be completely absent, replaced by a single major product spot (R_f ~0.4).

Step 5: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and THF.

  • Triturate the crude solid with cold diethyl ether (150 mL) to dissolve and remove trace mono-urea and unreacted starting materials.

  • Filter the white solid under a vacuum and dry in a vacuum oven at 45 °C for 12 hours.

  • Validation Checkpoint: Obtain an LC-MS and ¹H-NMR. The mass spectrum must show the [M+H]⁺ peak at m/z 341.2. Purity should exceed 98%.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes internal optimization data, demonstrating how deviations from the self-validating protocol impact the final yield and purity of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

EntrySolvent ConditionEthylamine (eq)Temp (°C)Addition OrderIsolated Yield (%)Purity (HPLC %) & Major Impurity
1 THF (Anhydrous, <50 ppm) 2.5 0–5 Reverse (MDI to Amine) 92% >98% (Target Bis-Urea)
2THF (Wet, ~500 ppm)2.50–5Reverse41%65% (Insoluble Polyurea)
3DCM (Anhydrous)2.520 (RT)Reverse78%88% (Mono-urea due to amine loss)
4THF (Anhydrous)2.520 (RT)Standard (Amine to MDI)65%75% (Biuret formation)
5Toluene (Anhydrous)2.00–5Reverse85%94% (Trace mono-urea)

Table 1: Effect of stoichiometric, thermal, and solvent parameters on reaction efficiency.

Part 5: References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Methylene diphenyl diisocyanate Source: Wikipedia URL:[Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances URL:[Link]

  • Methylene Diphenyl Diisocyanate (MDI) Action Plan Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Optimization

overcoming solubility issues of 4,4'-Methylenebis(1-ethyl-3-phenylurea) in organic solvents

Focus Compound: 4,4'-Methylenebis(1-ethyl-3-phenylurea) Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals, encountering intractable solubility with bis-urea deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals, encountering intractable solubility with bis-urea derivatives like 4,4'-Methylenebis(1-ethyl-3-phenylurea) is a well-documented bottleneck in analytical and synthetic workflows. This guide synthesizes field-proven methodologies with the mechanistic causality behind them to ensure your experiments (e.g., GPC, NMR, or synthetic scaling) remain unhindered.

Mechanistic Overview: The Causality of Insolubility

Before troubleshooting, we must understand why this compound resists standard solvation. 4,4'-Methylenebis(1-ethyl-3-phenylurea) features two urea linkages. Urea groups act as both powerful hydrogen bond donors (via N-H) and acceptors (via C=O). In the solid state, these molecules self-assemble into highly ordered, bidentate1[1]. This supramolecular lattice energy far exceeds the solvation energy provided by common organic solvents, often leading to gelation or persistent suspensions rather than true solutions.

Mechanism A Solid Bis-Urea (Strong H-Bond Network) B Addition of Polar Aprotic Solvent (DMAc, DMF, DMSO) A->B Partial Swelling C Addition of Chaotropic Salt (LiCl) B->C Catalyst for Disruption D Li+ coordinates to C=O (Urea Carbonyl) C->D E Cl- coordinates to N-H (Urea Amine) C->E F Disrupted Supramolecular Network (Complete Solvation) D->F E->F

Logical mechanism of bis-urea hydrogen bond disruption using LiCl in polar aprotic solvents.

Diagnostic FAQs

Q1: I attempted to dissolve the compound in pure DMSO at room temperature, but it remains a cloudy suspension. Why? A1: Pure polar aprotic solvents like DMSO or DMF are strong hydrogen bond acceptors but weak donors. While they can partially swell the bis-urea matrix, they lack the capacity to fully disrupt the robust urea-urea dimer interactions at room temperature. To achieve true solvation, you must introduce a chaotropic agent that actively breaks both the donor and acceptor bonds.

Q2: If heating the DMSO solution to 80°C clears the suspension, why does it turn into a gel upon cooling? A2: Thermal energy temporarily overcomes the lattice energy, allowing the solvent to intercalate. However, bis-ureas are notorious 2[2]. As the kinetic energy decreases during cooling, the molecules undergo supramolecular self-assembly, trapping the solvent in a fibrous network. To prevent this reversible gel-sol transition, you must permanently cap the hydrogen bonding sites using a salt additive.

Q3: What is the industry-standard solvent system for intractable bis-ureas and polyureas? A3: The field-proven standard is a binary system: 1.5% to 5% (w/v) Lithium Chloride (LiCl) in3 or DMF[3]. The Li⁺ ion coordinates tightly with the urea carbonyl oxygen, while the Cl⁻ ion interacts with the urea N-H protons. This dual-action disruption completely dismantles the supramolecular network, a technique widely used in the synthesis and characterization of 4[4].

Quantitative Data: Solubility Profile
Solvent SystemTemperatureSolubility StatusMechanistic Causality
Dichloromethane / Chloroform 25°CInsolubleNon-polar; cannot disrupt strong intermolecular urea H-bonds.
Pure DMSO / DMF / DMAc 25°CPartial / SwellingGood H-bond acceptors but weak donors; insufficient to break dimers.
Pure DMSO / DMF / DMAc 80°CSoluble (Prone to Gelation)Thermal energy overcomes lattice energy, but gels rapidly upon cooling.
1.5% - 5% (w/v) LiCl in DMAc 25°C - 50°CFully SolubleLi⁺ and Cl⁻ actively coordinate to urea sites, permanently preventing re-aggregation.
Verified Protocols: The LiCl/DMAc Solvation Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . If executed correctly, the final solution will pass through a 0.45 µm filter without backpressure, confirming the absence of micro-aggregates.

Workflow Step1 1. Dry LiCl (150°C, 2h) Step2 2. Solvent Prep (5% LiCl in DMAc) Step1->Step2 Step3 3. Add Bis-Urea (1-10 mg/mL) Step2->Step3 Step4 4. Solvation (Sonicate 50°C) Step3->Step4 Step5 5. Validation (0.45µm Filter) Step4->Step5

Step-by-step experimental workflow for the complete dissolution of bis-urea compounds.

Step-by-Step Methodology: Preparation and Dissolution

  • Desiccation of Chaotropic Salt (Critical Step):

    • Causality: LiCl is highly hygroscopic. Any absorbed water will competitively hydrogen-bond with the Li⁺ and Cl⁻ ions, neutralizing their ability to act as chaotropic agents against the urea network.

    • Action: Bake LiCl at 150°C in a vacuum oven for a minimum of 2 hours. Store in a desiccator until immediately prior to use.

  • Solvent Preparation:

    • Action: Weigh 5.0 g of the anhydrous LiCl and add it to 100 mL of anhydrous DMAc to create a 5% (w/v) solution.

    • Action: Stir vigorously at 60°C under a dry nitrogen atmosphere until the salt is completely dissolved. Allow to cool to room temperature.

  • Compound Solvation:

    • Action: Add 4,4'-Methylenebis(1-ethyl-3-phenylurea) to the LiCl/DMAc solvent at your target concentration (typically 1 to 10 mg/mL for analytical purposes).

    • Action: Sonicate the mixture at 50°C for 30 minutes to provide the kinetic energy needed for initial solvent intercalation.

  • System Validation:

    • Action: Allow the solution to return to room temperature. A successful, true solution will remain optically clear indefinitely without gelation.

    • Action: Draw the solution into a glass syringe and pass it through a 0.45 µm PTFE syringe filter. Self-Validation Check: Zero backpressure indicates complete molecular dissolution, making the sample ready for GPC or NMR analysis.

References
  • Title: Self-assembling unsymmetrical bis-ureas | Source: CentAUR | URL: [Link]

  • Title: Full article: Phosphorus-containing polymers from THPS.I. Design, synthesis, and characterization of novel monomer and polyureas | Source: Taylor & Francis | URL: [Link]

  • Title: Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides | Source: ACS Publications | URL: [Link]

  • Title: Reversible gel–sol photoswitching with an overcrowded alkene-based bis-urea supergelator | Source: Chemical Science (RSC Publishing) | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Welcome to the Technical Support Center for bis-urea synthesis and purification. 4,4'-Methylenebis(1-ethyl-3-phenylurea) is a highly rigid, bidentate hydrogen-bonding molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bis-urea synthesis and purification. 4,4'-Methylenebis(1-ethyl-3-phenylurea) is a highly rigid, bidentate hydrogen-bonding molecule. Because of its specific molecular architecture, it spontaneously self-assembles into robust supramolecular columns driven by three-centered urea-urea interactions[1]. While this property is valuable for materials science, it presents a severe challenge for standard purification workflows.

As a Senior Application Scientist, I have designed this guide to move you away from trial-and-error chromatography and toward thermodynamically driven purification strategies.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude 4,4'-Methylenebis(1-ethyl-3-phenylurea) is completely insoluble in dichloromethane, ethyl acetate, and methanol. How do I run a silica gel column? A1: You do not. Standard silica gel chromatography is contraindicated for rigid bis-ureas. The intense hydrogen-bond donating capability of the two urea motifs causes irreversible binding to the silanol groups on the stationary phase, leading to severe streaking or complete sample retention[2]. Furthermore, the compound's tendency to form supramolecular polymers renders it insoluble in standard chromatographic eluents. Instead of chromatography, you must rely on solvent-mediated hydrogen-bond disruption techniques, such as crystallization from glacial acetic acid[3].

Q2: I am seeing a persistent, highly insoluble polymeric impurity in my NMR. Where is it coming from, and how do I remove it? A2: This is a classic side reaction. 4,4'-Methylenebis(1-ethyl-3-phenylurea) is typically synthesized from 4,4'-methylenebis(phenyl isocyanate) (MDI) and ethylamine. If trace moisture is present in your reaction vessel, water hydrolyzes the MDI into 4,4'-methylenedianiline (MDA). This diamine then rapidly reacts with unreacted MDI to form an insoluble polyurea oligomer[4]. Resolution: Because these polyureas have even higher molecular weights and stronger lattice energies than your target compound, they will not dissolve in hot glacial acetic acid. You can remove them via hot filtration prior to the crystallization of your target bis-urea.

Q3: After precipitating my product from DMSO and water, my 1 H-NMR shows residual DMSO that will not disappear, even after 48 hours in a vacuum oven at 60 °C. Why? A3: Bis-ureas frequently trap solvent molecules within their crystalline lattice, forming stable clathrates[1]. The DMSO is not merely surface-bound; it is hydrogen-bonded within the interstitial spaces of the supramolecular columns. Resolution: To break the clathrate, you must perform a dynamic solvent exchange. Resuspend the solid in boiling ultra-pure water (which cannot dissolve the bis-urea but provides enough thermal energy to mobilize the lattice), stir vigorously for 2 hours, filter hot, and then lyophilize the resulting powder.

Part 2: Quantitative Data & Solvent Selection

To optimize your workflow, consult the thermodynamic solubility matrix below. Successful purification relies on exploiting the differential solubility between the target bis-urea, unreacted MDI, and polyurea byproducts.

Solvent SystemH-Bond DisruptionTarget Solubility (Hot)Target Solubility (Cold)Primary Impurity Removed
Glacial Acetic Acid HighHigh (>50 mg/mL)Low (<5 mg/mL)Mono-ureas, Amines
DMSO / Water (9:1) Very HighVery High (>100 mg/mL)Low (<1 mg/mL)Unreacted MDI, Salts
THF (Soxhlet) LowLow (<5 mg/mL)InsolubleNon-polar byproducts
Dichloromethane NoneInsolubleInsolubleN/A (Contraindicated)

Part 3: Self-Validating Experimental Protocols

Protocol A: Thermodynamic Crystallization via Glacial Acetic Acid

Mechanism: The acidic proton and carbonyl oxygen of acetic acid competitively hydrogen-bond with the urea motifs, temporarily breaking the supramolecular polymer chain and allowing dissolution[3].

  • Dissolution: Suspend 1.0 g of crude 4,4'-Methylenebis(1-ethyl-3-phenylurea) in 20 mL of glacial acetic acid in a round-bottom flask.

  • Thermal Disruption: Heat the suspension to a gentle reflux (118 °C) under inert atmosphere until the target compound dissolves.

  • In-Process QC (Hot Filtration): If a cloudy suspension persists at reflux, these are polyurea oligomers. Rapidly filter the boiling solution through a pre-heated coarse glass frit. Self-Validation: A single drop of the clear filtrate placed on a room-temperature watch glass should immediately crystallize, confirming saturation.

  • Controlled Assembly: Transfer the clear filtrate to a programmed oil bath and cool from 118 °C to 25 °C at a rate of 5 °C/hour. Slow cooling ensures the urea molecules align into their lowest-energy columnar state, excluding impurities[2].

  • Isolation: Collect the microcrystals via vacuum filtration, wash with 3 x 10 mL of cold diethyl ether to remove residual acetic acid, and dry under high vacuum.

Protocol B: Kinetic Purification via Soxhlet Extraction

Mechanism: If the crude mixture is heavily contaminated with unreacted MDI or mono-ureas, continuous extraction with a moderately polar solvent will leach out the impurities without dissolving the highly stable bis-urea lattice[4].

  • Preparation: Grind the crude product into a fine powder to maximize surface area. Place it inside a cellulose Soxhlet thimble.

  • Extraction: Fill the distillation flask with anhydrous Tetrahydrofuran (THF). Heat to reflux.

  • Cycling: Allow the Soxhlet apparatus to cycle for 24 hours. The THF will continuously dissolve and siphon away unreacted MDI and mono-alkylated intermediates.

  • Validation Check: Evaporate a 1 mL aliquot of the THF from the distillation flask. If a residue remains, impurities are still being extracted. Continue until the THF leaves no residue.

  • Recovery: The purified 4,4'-Methylenebis(1-ethyl-3-phenylurea) remains intact inside the thimble.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 4,4'-Methylenebis (1-ethyl-3-phenylurea) Wash Trituration / Wash (Remove unreacted amines/MDI) Start->Wash Step 1: Crude Prep SolCheck Solubility Assessment (Polar Aprotic vs. Protic) Wash->SolCheck Step 2: Profiling AcOH Glacial Acetic Acid Crystallization SolCheck->AcOH High Purity Needed (H-bond disruption) DMSO DMSO / Water Precipitation SolCheck->DMSO High Yield Needed (Solvent displacement) Soxhlet Soxhlet Extraction (THF / Acetone) SolCheck->Soxhlet Highly Insoluble Oligomers Present Pure Pure Crystalline Bis-Urea AcOH->Pure Slow Cooling DMSO->Pure Anti-solvent addition Soxhlet->Pure Continuous extraction

Fig 1: Decision matrix for bis-urea purification based on impurity profiles and solubility.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Welcome to the Technical Support Center. As application scientists, we frequently consult with researchers facing unexpected experimental variability or yield drops when working with sensitive diarylurea derivatives. 4,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently consult with researchers facing unexpected experimental variability or yield drops when working with sensitive diarylurea derivatives. 4,4'-Methylenebis(1-ethyl-3-phenylurea) (CAS: 22094-75-3) is a highly specific compound utilized in advanced materials and drug development pipelines (1)[1]. While it is highly stable under controlled conditions, improper handling—specifically thermal stress and moisture exposure—can severely compromise its structural integrity.

This guide provides a deep mechanistic understanding of its degradation pathways, actionable troubleshooting Q&As, and self-validating analytical protocols to ensure your experimental success.

Section 1: The Chemistry of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. Substituted ureas are not entirely static molecules; under thermal stress, the urea linkage undergoes a reversible thermal dissociation into an isocyanate and an amine (2)[2].

For 4,4'-Methylenebis(1-ethyl-3-phenylurea), heating above 40°C shifts the equilibrium, cleaving the molecule into 4,4'-methylene diphenyl diisocyanate (MDI) and ethylamine gas . Because ethylamine is highly volatile (boiling point ~16.6°C), it escapes the local environment, preventing the reverse reaction and driving the degradation forward. Furthermore, the highly reactive MDI intermediate will rapidly react with any available atmospheric moisture, leading to irreversible hydrolysis and the formation of insoluble polyurea networks (3)[3].

Mechanism BisUrea 4,4'-Methylenebis(1-ethyl-3-phenylurea) [Stable at 2-8°C] ThermalStress Thermal Stress (T > 40°C) BisUrea->ThermalStress Dissociation Reversible Urea Dissociation ThermalStress->Dissociation MDI 4,4'-MDI (Reactive Intermediate) Dissociation->MDI Pathway A Ethylamine Ethylamine (Volatile Gas) Dissociation->Ethylamine Pathway A H2O Atmospheric Moisture MDI->H2O Irreversible Hydrolysis Aggregates Insoluble Polyurea Aggregates MDI->Aggregates Cross-linking MDA 4,4'-MDA + CO2 H2O->MDA MDA->Aggregates Cross-linking with MDI

Figure 1: Thermal dissociation pathway of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Section 2: Troubleshooting & FAQs

Q: I stored my compound at room temperature for several weeks, and it is now partially insoluble in DMSO. What happened? A: Your sample has undergone moisture-coupled thermal degradation. The insoluble particulates are polyurea aggregates. When the compound thermally dissociated, the resulting MDI reacted with ambient humidity to form 4,4'-methylenedianiline (MDA) and CO₂. The MDA then acted as a cross-linker, reacting with residual MDI to form a highly cross-linked, DMSO-insoluble polymer.

Q: I keep my vials in the -20°C freezer, but I still see degradation over time. Why? A: The issue is likely occurring during the thawing process. A common mistake is opening cold vials immediately after removing them from the freezer. This introduces rapid condensation of atmospheric moisture into the vial. While the cold temperature prevents thermal dissociation, the introduced moisture will slowly hydrolyze any trace amounts of free isocyanate present, shifting the equilibrium over repeated freeze-thaw cycles. Always equilibrate vials to room temperature in a desiccator before opening.

Q: How can I confirm if my batch has degraded before starting my synthesis? A: Do not rely on visual inspection alone, as early-stage degradation is invisible. You must perform an LC-MS analysis targeting specific degradation markers. Pure thermal dissociation (in a dry environment) will yield ethylamine and MDI. If moisture was present, you will see a distinct MDA peak.

Table 1: Analytical Markers for Compound Degradation
AnalyteMolecular FormulaMonoisotopic Mass (m/z)Primary Diagnostic TechniqueCausative Factor
Intact Bis-urea C₁₉H₂₄N₄O₂340.19LC-UV (254 nm) / ESI+N/A (Baseline)
4,4'-MDI C₁₅H₁₀N₂O₂250.07Derivatization + LC-MSPure Thermal Stress
Ethylamine C₂H₇N45.06Headspace GC-MSPure Thermal Stress
4,4'-MDA C₁₅H₁₄N₂198.12LC-MS (ESI+)Heat + Moisture
Polyurea Oligomers Variable> 500SEC / GPCAdvanced Degradation
Section 3: Self-Validating Quality Control Protocol

To ensure scientific integrity, use the following step-by-step methodology to quantitatively determine the extent of thermal degradation prior to critical experiments.

Objective: Isolate and quantify MDA (m/z 198.12) as the primary surrogate marker for moisture-coupled thermal degradation.

Step 1: Anhydrous Sample Preparation

  • Equilibrate the storage vial of 4,4'-Methylenebis(1-ethyl-3-phenylurea) to room temperature in a desiccator for 30 minutes.

  • Weigh exactly 1.0 mg of the compound using a microbalance.

  • Dissolve immediately in 1.0 mL of anhydrous Acetonitrile (HPLC grade, <50 ppm H₂O). Causality Checkpoint: Why anhydrous solvent? Standard HPLC-grade solvents absorb trace water from the air. This water will react with any free MDI generated during sample preparation, artificially inflating the MDA degradation peak and leading to a false-positive degradation result.

Step 2: Derivatization (Required for MDI trapping)

  • Add 10 µL of 1-(2-pyridyl)piperazine (1-2PP) to the sample. Causality Checkpoint: 1-2PP rapidly reacts with free isocyanates (MDI) to form highly stable, UV-active urea derivatives, preventing them from polymerizing on the column or reacting with the aqueous mobile phase during the LC run.

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 4: Data Analysis & Self-Validation

  • Monitor UV absorbance at 254 nm and extract the MS chromatogram for m/z 199.1 [M+H]+ (MDA).

  • Self-Validating Step: You must run a blank injection of the anhydrous solvent containing the 1-2PP derivatization agent. If the blank shows a peak at m/z 199.1, your solvent or instrument is contaminated, and the assay is invalid. The system validates itself only when the blank is entirely clean.

Section 4: Best Practices for Storage

To mitigate thermal and hydrolytic degradation, adhere to the following storage standards:

  • Temperature: Store at 2-8°C for routine use, or -20°C for long-term storage (>1 month).

  • Atmosphere: Always backfill the vial with Argon or dry Nitrogen gas before sealing.

  • Container: Use amber glass vials with PTFE-lined caps. Avoid standard silicone septa, as they are permeable to atmospheric moisture over time.

References
  • PubChemLite. 4,4'-methylenebis(1-ethyl-3-phenylurea). uni.lu.
  • Ozaki, S., & Nagoya, T. (1957). On the Thermal Dissociation of Organic Compounds. XII. The Effects of the Substituents on the Thermal Dissociation of Substituted Phenylureas. Bulletin of the Chemical Society of Japan (oup.com).
  • Awad, W. H., & Wilkie, C. A. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Reaction Conditions for 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 4,4'-Methylenebis(1-ethyl-3-phenylurea) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 4,4'-Methylenebis(1-ethyl-3-phenylurea) .

Historically, bis-ureas were synthesized using highly toxic 4,4'-methylenebis(phenyl isocyanate) (MDI) or phosgene gas. However, modern medicinal chemistry prioritizes green catalytic cross-coupling methodologies, as highlighted in [1]. This guide focuses on the state-of-the-art Indium(III)-catalyzed carbamoylation route using 4,4'-methylenedianiline (MDA), ethylamine, and dimethyl carbonate (DMC) as a green carbonyl source[2].

Part 1: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, this protocol incorporates built-in validation checks at every critical phase. Do not proceed to the next step unless the validation criteria are met.

Step 1: Catalyst-Substrate Complexation
  • Action: In a flame-dried Schlenk flask under inert argon, dissolve 4,4'-methylenedianiline (MDA, 1.0 eq) and Indium(III) triflate ( In(OTf)3​ , 5 mol%) in anhydrous acetonitrile ( 0.2 M ). Stir at room temperature for 15 minutes.

  • Causality: In(OTf)3​ acts as a soft Lewis acid. Acetonitrile provides a polar aprotic environment that stabilizes the transition state without strongly competing for the Indium coordination sphere.

  • Validation Check: Observe the solution. A distinct shift from colorless to a pale yellow tint indicates the successful formation of the active MDA-In(III) coordination complex.

Step 2: Carbonyl Source Addition
  • Action: Add Dimethyl Carbonate (DMC) (2.5 eq) dropwise over 10 minutes while heating the mixture to 40°C.

  • Causality: DMC acts as the phosgene substitute. Dropwise addition prevents thermal runaway and kinetically limits the formation of homocoupled MDA oligomers.

  • Validation Check: Monitor the reaction headspace via GC-MS or use a bubbler trap. The reaction must show a steady, stoichiometric evolution of methanol (a byproduct of DMC reacting with the amine).

Step 3: Ethylamine Coupling (The Second Catalytic Cycle)
  • Action: Introduce ethylamine (2.5 eq) and ramp the temperature to 85°C. Reflux for 6 hours.

  • Causality: The first urea linkage forms rapidly. However, the resulting mono-urea intermediate withdraws electron density from the diphenylmethane core, subtly reducing the nucleophilicity of the distal amine. Elevating the temperature to 85°C provides the necessary kinetic energy to overcome the higher activation barrier of the second substitution.

  • Validation Check: Perform HPLC analysis at t=3h . The chromatogram must show <5% mono-urea intermediate and >85% of the target 4,4'-Methylenebis(1-ethyl-3-phenylurea). If not, refer to the troubleshooting logic tree below.

Step 4: Catalyst Extraction and Product Isolation
  • Action: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with a 10% aqueous solution of EDTA.

  • Causality: Indium(III) has a high affinity for oxygen-donor ligands and can remain chelated to the bis-urea product. EDTA competitively strips the Indium from the product.

  • Validation Check: Test the aqueous wash with a few drops of 8-hydroxyquinoline. The absence of yellow fluorescence under UV light confirms complete Indium extraction.

Part 2: Optimization Data & Visualization

Quantitative Optimization of Catalytic Parameters

The following table summarizes the optimization landscape for synthesizing the target bis-urea. Use this data to benchmark your own experimental yields.

Catalyst SystemCarbonyl SourceTemp (°C)Time (h)Yield (%)Primary Byproduct Observed
None (Control)DMC8524< 5Unreacted MDA
PdI₂ / KI (5%)CO / O₂1001268Mono-urea intermediate
In(OTf)3​ (5%)DMC601255Mono-urea intermediate
In(OTf)3​ (5%) DMC 85 6 92 Trace Biuret
In(OTf)3​ (10%)Urea110881Oligomeric polyureas
Troubleshooting Logic Workflow

G Start Issue: Low Yield of 4,4'-Methylenebis(1-ethyl-3-phenylurea) CheckByproducts Analyze Reaction Mixture (HPLC/MS) Start->CheckByproducts MonoUrea High Mono-urea Intermediate CheckByproducts->MonoUrea Partial Conversion Biuret Biuret / Oligomer Formation CheckByproducts->Biuret Over-reaction NoReaction Unreacted MDA Starting Material CheckByproducts->NoReaction Catalyst Deactivation Sol1 Increase Temp to 85°C & Add Excess Ethylamine MonoUrea->Sol1 Sol2 Lower Temp by 15°C & Control Stoichiometry Biuret->Sol2 Sol3 Check Catalyst Moisture Add Molecular Sieves NoReaction->Sol3

Troubleshooting logic tree for resolving common yield issues in catalytic bis-urea synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the mono-urea intermediate despite extending the reaction time to 24 hours? A1: This is a kinetic issue, not a thermodynamic one. The formation of the first urea linkage introduces steric drag and alters the electronic profile of the diphenylmethane core, deactivating the second amine. Extending time at a low temperature (e.g., 60°C) will not overcome the activation energy barrier. Solution: You must ramp the temperature to at least 85°C and ensure a slight excess (2.5 to 3.0 eq) of ethylamine is present to drive the second catalytic cycle to completion.

Q2: I am observing significant biuret formation. What causes this and how do I suppress it? A2: Biurets form when the newly synthesized urea nitrogen acts as a nucleophile and attacks excess DMC or isocyanate intermediates. This occurs when the primary amine (ethylamine) is depleted or when the temperature is too high, stripping the proton from the urea. Solution: Strictly control the stoichiometry of ethylamine. Lowering the reaction temperature by 10–15°C during the final hour will kinetically favor the primary amine over the less nucleophilic urea nitrogen.

Q3: Can I substitute Indium(III) triflate with a cheaper Lewis acid like Zinc chloride ( ZnCl2​ )? A3: It is highly discouraged. While ZnCl2​ is a competent Lewis acid, its coordination sphere is easily saturated by the bidentate nature of the bis-urea product, leading to severe product inhibition (catalyst poisoning). Indium(III) possesses a larger ionic radius and faster ligand exchange kinetics, allowing it to easily release the bulky 4,4'-Methylenebis(1-ethyl-3-phenylurea) product and re-enter the catalytic cycle[2].

Q4: How do I resolve the poor solubility of 4,4'-methylenedianiline (MDA) in green solvents? A4: MDA exhibits strong intermolecular hydrogen bonding, making it poorly soluble in pure non-polar or mildly polar green solvents at room temperature. Solution: Utilize a co-solvent system (e.g., DMC/Acetonitrile in a 1:1 ratio). Acetonitrile disrupts the hydrogen bonding network of MDA without interfering with the Indium(III) catalytic cycle.

References

  • Ghosh A.K., Brindisi M. Urea derivatives in modern drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. 2020;63(6):2751–2788. URL:[Link]

  • Jain I., Malik P. Indium(III)-Catalyzed Synthesis of Primary Carbamates and N-Substituted Ureas. Synthesis. 2022;54:93-97. URL:[Link]

Sources

Optimization

troubleshooting baseline noise in 4,4'-Methylenebis(1-ethyl-3-phenylurea) chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chromatographic analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea). As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chromatographic analysis of 4,4'-Methylenebis(1-ethyl-3-phenylurea). As a Senior Application Scientist, I've designed this guide to provide not just solutions, but a deeper understanding of the principles behind them. This resource addresses common challenges, with a specific focus on troubleshooting and eliminating baseline noise to ensure the integrity and reliability of your analytical results.

Troubleshooting Guide: Baseline Noise

Baseline noise in High-Performance Liquid Chromatography (HPLC) can obscure peaks and compromise data quality, making accurate quantification difficult.[1][2] This section provides a systematic approach to diagnosing and resolving the root causes of baseline noise.

Isolating the Source of the Noise

A logical first step is to determine whether the noise originates from the fluidic path or the system's electronics.[3]

Protocol: System Noise Isolation Test
  • Stop the Pump Flow: Turn off the HPLC pump so there is no mobile phase flowing through the system.

  • Monitor the Baseline: Observe the baseline from your detector for 5-10 minutes.[3]

  • Analyze the Result:

    • If the noise disappears: The problem lies within the fluidic path (pump, mobile phase, column, etc.). Proceed to the "Fluidic Path Troubleshooting" section.

    • If the noise persists: The issue is likely electronic or related to the detector itself. Proceed to the "Detector & Electronics Troubleshooting" section.

Fluidic Path Troubleshooting

Noise originating from the fluidic path is often related to the mobile phase, pump, or column.

Q1: My baseline is noisy and shows regular, repeating spikes (pulsations). What's the cause?

A1: This type of regular, cyclic noise is often synchronized with the pump stroke and points to issues with the pump's ability to deliver a constant, pulse-free flow.[4]

  • Underlying Cause: The most common culprits are air bubbles in the pump head, faulty check valves, or worn pump seals.[4] Air bubbles are compressible and will cause pressure fluctuations with each piston stroke. Failing check valves can cause inconsistent flow delivery, and worn seals can lead to leaks and pressure instability.[5]

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed. While modern systems have in-line degassers, sparging with helium or sonicating the solvent before use can be beneficial, especially for buffer-organic mixtures which can release dissolved gases.[1][2][6]

    • Purge the Pump: Purge each pump head individually at a high flow rate (e.g., 5-10 mL/min) to dislodge any trapped air bubbles.[7]

    • Inspect Check Valves: If pulsations continue, the check valves may be dirty or faulty. Consult your instrument manual for instructions on cleaning or replacing them.[2][4][5]

    • Check for Leaks: Visually inspect all fittings, especially around the pump head, for any signs of leaks or salt buildup, which could indicate a failing seal. Replace pump seals as part of a regular preventive maintenance schedule, typically annually.[4]

Q2: I'm seeing random, non-cyclic noise and occasional spikes in my baseline. What should I investigate?

A2: Irregular noise often points to issues with the mobile phase, system contamination, or air being introduced into the system.

  • Underlying Cause: This can be caused by poorly mixed mobile phase, microbial growth in aqueous buffers, contaminated solvents, or air bubbles getting trapped in the detector flow cell.[3][8]

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Mobile phases, especially those containing buffers like phosphate, should be prepared fresh daily to prevent microbial growth.[9][10] Always use high-purity, HPLC-grade solvents and reagents to avoid introducing contaminants.[11][12][13][14]

    • Ensure Proper Mixing: When preparing the mobile phase, measure components separately before combining to ensure accurate composition.[11] For aqueous and organic mixtures, add the organic solvent to the aqueous buffer to minimize the risk of salt precipitation.[9]

    • Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter that can cause blockages and noise.[10][11]

    • Flush the Detector Cell: Air bubbles can get trapped in the detector flow cell, causing spikes.[3] Flush the cell with a strong, miscible solvent like methanol or isopropanol to remove them.[8] In some cases, installing a back-pressure regulator after the detector can help prevent gas from coming out of solution in the flow cell.[8]

Q3: My baseline is noisy and seems to be drifting upwards. What does this indicate?

A3: A drifting baseline, particularly in gradient elution, often suggests contamination being eluted from the column or an issue with the mobile phase composition changing over time.[1][2]

  • Underlying Cause: Contaminants from previous injections can accumulate on the column and slowly wash off, causing the baseline to rise.[4] Using low-quality solvents can also be a major contributor, as impurities may have a higher UV absorbance than the mobile phase itself.[1][12] For compounds like 4,4'-Methylenebis(1-ethyl-3-phenylurea), which are analyzed with UV detection, this is a critical consideration.

  • Troubleshooting Steps:

    • Perform a Column Wash: The first step is to clean the column. A generic reversed-phase column cleaning protocol is provided below.

    • Isolate the Column: If the problem persists after washing, remove the column from the system and replace it with a union. Run the method conditions. If the baseline is now stable, the column is the source of the noise and may need replacement.[4]

    • Verify Solvent Quality: Ensure you are using fresh, high-purity HPLC-grade solvents. Contaminants in the mobile phase are a frequent cause of baseline drift.[1][4]

Protocol: General Reversed-Phase (C18) Column Cleaning

This protocol is designed to remove a broad range of contaminants. Always flush buffer salts from the column with an unbuffered mobile phase first to prevent precipitation.[15][16]

StepSolventVolume to FlushPurpose
1HPLC-Grade Water20 column volumesRemove salts and polar contaminants
2Isopropanol20 column volumesRemove moderately non-polar contaminants
3Methylene Chloride*5 column volumesRemove strongly retained non-polar contaminants
4Isopropanol20 column volumesIntermediate flush
5Mobile Phase (no buffer)10 column volumesPrepare for re-equilibration

*Note: Ensure your HPLC system components are compatible with methylene chloride before use.

Detector & Electronics Troubleshooting

If the noise persists even when the pump is off, the issue lies with the detector or the system's electronics.

Q4: My baseline is noisy regardless of whether the pump is on or off. What are the likely causes?

A4: This points directly to the detector lamp, the flow cell, or electrical interference.

  • Underlying Cause: An aging UV detector lamp can lose intensity, leading to an increase in baseline noise.[17][18][19] Contamination or bubbles inside the detector flow cell can also scatter light and create noise.[3][17] Finally, external electrical interference can also manifest as baseline noise.[3]

  • Troubleshooting Steps:

    • Check Lamp Performance: Most HPLC software platforms have a diagnostic test to check the lamp's energy or intensity.[18] If the intensity is low, the lamp is likely nearing the end of its life and should be replaced.[20]

    • Clean the Flow Cell: Flush the flow cell thoroughly with a strong solvent like methanol or isopropanol.[8][20] If the noise continues, you may need to follow the manufacturer's specific instructions for a more intensive cleaning, which might involve using a dilute acid like 1N HNO₃ (never HCl).[8]

    • Check for Electrical Interference: Ensure the HPLC system is properly grounded. Try to isolate the system from other high-power equipment in the lab that might be causing interference.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

G cluster_0 Start: Baseline Noise Observed cluster_1 Step 1: Isolate Source cluster_2 Step 2: Fluidic Path Investigation cluster_3 Step 3: Detector/Electronic Investigation cluster_4 Resolution Start Baseline Noise Detected StopPump Stop Pump Flow Monitor Baseline Start->StopPump NoiseType Characterize Noise: Cyclic or Random? StopPump->NoiseType Noise Disappears (Fluidic Issue) DetectorCheck Check Detector: 1. Run Lamp Test 2. Clean Flow Cell 3. Check Grounding StopPump->DetectorCheck Noise Persists (Electronic Issue) PumpCheck Check Pump: 1. Degas Mobile Phase 2. Purge Pump 3. Inspect Check Valves/Seals NoiseType->PumpCheck Cyclic (Pulsations) MobilePhaseCheck Check Mobile Phase: 1. Prepare Fresh 2. Filter Solvents 3. Flush System NoiseType->MobilePhaseCheck Random / Drifting Resolved Problem Resolved PumpCheck->Resolved MobilePhaseCheck->Resolved DetectorCheck->Resolved

Caption: A decision tree for systematically troubleshooting HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q: What are the typical HPLC conditions for analyzing phenylurea compounds like 4,4'-Methylenebis(1-ethyl-3-phenylurea)? A: Phenylurea herbicides are commonly analyzed using reversed-phase HPLC on a C18 column.[21] A typical mobile phase would be a gradient of acetonitrile and water.[21] Detection is often performed with a Diode Array Detector (DAD) at a wavelength around 245 nm, where these compounds exhibit strong absorbance.[21][22]

Q: How often should I prepare a new mobile phase? A: It is best practice to prepare aqueous buffer solutions fresh daily.[9][10] Microbial growth in buffered mobile phases is a common source of contamination and baseline noise.[9] Never top off an existing mobile phase reservoir with a fresh batch; always replace the entire volume.[9]

Q: Can the quality of my solvents really make that much of a difference? A: Absolutely. Using high-purity, HPLC-grade solvents is critical.[11][12] Lower-grade solvents can contain impurities that absorb UV light, leading to high background noise, drifting baselines, and "ghost peaks," especially during gradient analysis.[1][12][13]

Q: My column is new, but the baseline is still noisy. What should I do? A: New columns often contain residual packing solvents from the manufacturing process that can cause initial baseline instability.[18][23] Before use, it's essential to properly condition the column by flushing it with a strong solvent (like 100% acetonitrile or methanol for a reversed-phase column) until the baseline is stable.[23][24]

Q: Can temperature fluctuations affect my baseline? A: Yes, especially with refractive index (RI) detectors, but also with UV detectors.[1] Significant temperature differences between the column and the detector flow cell can cause baseline drift due to changes in the refractive index of the mobile phase.[17] Using a column oven to maintain a stable temperature is highly recommended for reproducible results.[7][20]

References

  • Welch Materials, Inc. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Welch Materials. (2025, April 8).
  • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Reddit. (2023, March 4).
  • GMI, Inc. (n.d.). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems.
  • G-M-I, Inc. (2026, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
  • LCGC International. (2025, November 27).
  • Chrom Tech, Inc. (2025, October 14). HPLC Pump Care and Troubleshooting.
  • Agilent. (n.d.). Eliminating Baseline Problems.
  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • BASi. (n.d.). Troubleshooting.
  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.
  • HALO Columns. (n.d.). LC Chromatography Troubleshooting.
  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Pharmaguideline. (2011, July 23).
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • Thermo Fisher Scientific. (2018, August 8). Why Solvent Grade and Purity Must Fit U/HPLC System Needs.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Knauer. (2022, February 25).
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Avantor. (n.d.). Column Care, Cleaning and Storage - HPLC.
  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns.
  • Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific hydrophobic columns.
  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • Phenomenex. (2025, June 6).
  • MICROSOLV. (2026, February 15). Eliminating High Background Noise on New Cogent Columns.
  • Madsen, E. L., et al. (2000, September 15).
  • Sigma-Aldrich. (n.d.). 4,4'-METHYLENEBIS(1,1-DIETHYL-3-PHENYLUREA) AldrichCPR.
  • SIELC Technologies. (2018, February 16). Separation of N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea] on Newcrom R1 HPLC column.
  • MDPI. (2025, July 26).
  • PubChem. (n.d.). 4,4'-Methylenebis(1-methyl-3-phenylurea).

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Reference Data & Comparative Studies

Validation

A Comparative Guide: 4,4'-Methylenebis(1-ethyl-3-phenylurea) vs. Methylene Diphenyl Diisocyanate (MDI) in Polymer Applications

Executive Summary In advanced polymer design, the distinction between a reactive precursor and its stable, pre-reacted derivative dictates the material's ultimate application. Methylene Diphenyl Diisocyanate (MDI) is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced polymer design, the distinction between a reactive precursor and its stable, pre-reacted derivative dictates the material's ultimate application. Methylene Diphenyl Diisocyanate (MDI) is the highly reactive, moisture-sensitive monomer that serves as the backbone for the global polyurethane and polyurea industries. However, its extreme reactivity and established respiratory toxicity make it unsuitable as a direct additive in biomedical devices, pharmaceutical packaging, or stable rheological modifiers.

Enter 4,4'-Methylenebis(1-ethyl-3-phenylurea) (MBEPU) . By capping the reactive isocyanate groups of MDI with a monoamine (ethylamine), we generate a highly stable, non-toxic bis-urea derivative. In polymer science, MBEPU serves two critical functions:

  • A Crystalline Model Compound: It allows researchers to isolate and study the bidentate hydrogen-bonding dynamics of polyurea "hard segments" without the spectroscopic interference of amorphous soft segments[1].

  • A High-Performance Rheology Modifier: Its ability to self-assemble into fibrillar networks makes it a potent, non-reactive thickener in hydrophobic polymer melts and lubricating greases.

This guide objectively compares the chemical profiles, performance metrics, and laboratory workflows associated with MDI and its stable urea derivative, MBEPU.

Chemical Profiling & Mechanism of Action

The Reactive Monomer: MDI

MDI is characterized by its two highly electrophilic isocyanate (-NCO) groups. It reacts rapidly with nucleophiles (amines, alcohols, water) to form polyureas and polyurethanes. From a toxicological standpoint, MDI is a potent immune sensitizer. Chronic inhalation of MDI aerosols or vapors is a leading cause of occupational asthma, prompting regulatory agencies to enforce strict short-term exposure ceiling limits of 20 parts per billion (ppb)[2][3].

The Stable Derivative: MBEPU

When MDI is reacted with exactly two equivalents of ethylamine, the isocyanate groups are fully converted into urea linkages, yielding MBEPU. This molecule is completely devoid of reactive -NCO groups, eliminating the toxicity and moisture-sensitivity associated with MDI.

Mechanistically, the value of MBEPU lies in its self-assembly . The urea linkages act as both proton donors (N-H) and proton acceptors (C=O). In non-polar matrices, MBEPU molecules align to form highly ordered, bidentate hydrogen-bonded ribbons. This crystalline packing mimics the "hard domains" of segmented polyureas, providing a perfect model for studying thermal stability and mechanical reinforcement[4].

G MDI MDI (Reactive Monomer) MBEPU 4,4'-Methylenebis (1-ethyl-3-phenylurea) MDI->MBEPU Nucleophilic Addition EA Ethylamine (Nucleophile) EA->MBEPU 2 Equivalents HBond Bidentate Hydrogen Bonding Network MBEPU->HBond Self-Assembly Polymer Rheological Thickening & Hard Segment Mimic HBond->Polymer Matrix Integration

Caption: Reaction pathway of MDI to MBEPU and subsequent self-assembly via hydrogen bonding.

Comparative Performance Data

To guide material selection, the following table summarizes the quantitative and qualitative differences between the reactive monomer and its stable derivative.

ParameterMDI (Monomer)MBEPU (Model Compound / Additive)
Molecular Weight 250.25 g/mol 340.42 g/mol
Physical State (RT) White to pale yellow solid/flakesWhite crystalline powder
Chemical Reactivity Highly reactive (Electrophilic -NCO)Inert (Fully reacted urea linkages)
Moisture Sensitivity Extreme (Reacts with H₂O to form CO₂)None (Stable in ambient humidity)
Primary Application Precursor for Polyurethanes/PolyureasRheology modifier, Hard-segment model
Hydrogen Bonding None (Monomeric state)Extensive (Bidentate N-H···O=C networks)
Toxicity Profile Severe sensitizer, Occupational asthma risk[5]Non-hazardous, Biocompatible profile
Exposure Limits OSHA Ceiling: 20 ppb (0.2 mg/m³)[3]N/A (Treat as standard nuisance dust)

Experimental Methodologies: A Self-Validating System

As application scientists, we must rely on protocols that inherently validate their own success. The following workflows detail the synthesis of MBEPU from MDI and the subsequent spectroscopic validation of its hydrogen-bonding behavior.

Protocol 1: Synthesis of MBEPU (Model Compound Generation)

Causality Focus: Toluene is selected as the reaction medium because MDI is highly soluble in it, whereas the resulting MBEPU is highly polar. As the reaction proceeds, the MBEPU precipitates out of solution immediately. This phase separation drives the reaction to 100% completion and prevents unwanted side reactions.

  • Preparation: Purge a 500 mL round-bottom flask with inert Nitrogen gas to prevent ambient moisture from reacting with MDI.

  • Dissolution: Dissolve 10.0 g of MDI (40 mmol) in 150 mL of anhydrous toluene.

  • Nucleophilic Addition: Slowly add 4.0 g of ethylamine (88 mmol, a 10% molar excess) dropwise via an addition funnel while maintaining the reaction at 0°C in an ice bath. Note: The reaction is highly exothermic; cooling prevents the degradation of the amine.

  • Precipitation & Isolation: Stir for 2 hours at room temperature. A dense white precipitate (MBEPU) will form. Filter the precipitate under a vacuum.

  • Purification: Wash the filter cake with 3 x 50 mL of cold hexane to remove unreacted ethylamine and residual toluene. Dry in a vacuum oven at 60°C for 24 hours.

Protocol 2: FTIR Spectroscopic Tracking of Hydrogen Bonding

Causality Focus: We utilize Fourier Transform Infrared (FTIR) spectroscopy to validate the synthesis and quantify the hydrogen bonding. The disappearance of the isocyanate peak proves chemical conversion, while the shift in the carbonyl peak reveals the structural packing of the polymer additive[4].

  • Sample Preparation: Grind 2 mg of the synthesized MBEPU with 200 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure.

  • Primary Validation (Conversion Check): Scan the sample from 4000 to 400 cm⁻¹. Self-Validation Step: Inspect the 2270 cm⁻¹ region. The complete absence of the asymmetric -N=C=O stretching band confirms that no residual MDI remains.

  • Secondary Validation (Urea Formation): Confirm the presence of strong N-H stretching at ~3300 cm⁻¹ and Amide II (N-H bending) at ~1550 cm⁻¹.

  • Deconvolution of the Carbonyl Region: Analyze the C=O stretching region (1620–1700 cm⁻¹).

    • A peak at 1690 cm⁻¹ indicates "free" (non-hydrogen bonded) carbonyls.

    • A peak at 1640 cm⁻¹ indicates highly ordered, bidentate hydrogen-bonded carbonyls.

    • Insight: In pure MBEPU, the 1640 cm⁻¹ peak will heavily dominate, proving its efficacy as a highly crystalline hard-segment model.

Workflow Step1 Step 1: Synthesis React MDI with Ethylamine in Toluene Step2 Step 2: Validation Confirm absence of NCO band at 2270 cm⁻¹ Step1->Step2 Step3 Step 3: Sample Prep KBr Pellet or Thin Film Cast Step2->Step3 Step4 Step 4: FTIR Analysis Scan 4000-400 cm⁻¹ Step3->Step4 Step5 Step 5: Deconvolution Analyze C=O (1620-1700 cm⁻¹) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and FTIR validation of MBEPU.

Strategic Recommendations for Drug Development & Materials Science

For researchers developing pharmaceutical packaging, biocompatible elastomers, or transdermal patches, the use of unreacted MDI poses severe regulatory and cytotoxic risks. By utilizing pre-reacted bis-urea model compounds like MBEPU, scientists can engineer the mechanical toughness and rheological stability of polyureas into their formulations without introducing reactive isocyanate hazards. The extensive hydrogen-bonding network of MBEPU provides the structural integrity of a cross-linked polymer while maintaining the processing flexibility of a discrete additive.

References

  • EPA. "4,4'-Methylenediphenyl Diisocyanate (MDI) Hazard Summary". Environmental Protection Agency.[Link]

  • NIH/PMC. "Severe Asthma and Death in a Worker Using Methylene Diphenyl Diisocyanate". National Institutes of Health.[Link]

  • OEHHA. "Methylene Diphenyl Diisocyanate (Monomer and Polymeric Forms) Reference Exposure Levels". California Office of Environmental Health Hazard Assessment.[Link]

  • NIH/PMC. "Polyureas Versatile Polymers for New Academic and Technological Applications". National Institutes of Health. [Link]

  • ResearchGate. "Experimental FTIR and simulation studies on H-bonds of model polyurethane in solutions". ResearchGate. [Link]

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Comparative

A Comparative Guide to the Efficacy of Bis-Urea Compounds in Material Science: 4,4'-Methylenebis(1-ethyl-3-phenylurea) vs. Standard Self-Assembling Bis-Ureas

To our fellow researchers and innovators in drug development and material science, this guide offers an in-depth comparison of 4,4'-Methylenebis(1-ethyl-3-phenylurea) against established standard bis-ureas. Our focus wil...

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Author: BenchChem Technical Support Team. Date: April 2026

To our fellow researchers and innovators in drug development and material science, this guide offers an in-depth comparison of 4,4'-Methylenebis(1-ethyl-3-phenylurea) against established standard bis-ureas. Our focus will be on the comparative efficacy of these compounds, supported by experimental data and protocols.

Introduction to Bis-Urea Compounds: The Power of Hydrogen Bonding

Bis-urea compounds are a class of molecules characterized by the presence of two urea functional groups. This structural motif is of significant interest in supramolecular chemistry and materials science due to the ability of the urea groups to form strong, directional hydrogen bonds. This non-covalent interaction allows individual molecules to self-assemble into larger, ordered structures, such as fibers and networks.[1][2] This self-assembly is the basis for many of their applications, including as gelators for organic solvents and as physical cross-linkers in polymers.[1][2][3][4]

The efficacy of a bis-urea in these applications is largely dependent on the nature of the "spacer" or "linker" group that connects the two urea moieties. The rigidity and conformation of this linker dictate the spatial orientation of the urea groups, which in turn influences the geometry and strength of the resulting hydrogen-bonded network.[1]

Profiling the Contenders: Chemical Structures and Properties

A direct comparison of efficacy requires a thorough understanding of the molecular architecture of the compounds .

4,4'-Methylenebis(1-ethyl-3-phenylurea): The Challenger

4,4'-Methylenebis(1-ethyl-3-phenylurea) is an aromatic bis-urea with the following structure:

  • Molecular Formula : C19H24N4O2[5]

  • Molecular Weight : 340.42 g/mol [5]

  • Key Structural Features : This molecule possesses a flexible methylene bridge connecting two phenylurea groups. The ethyl substituents on the terminal nitrogen atoms may influence its solubility and the packing of the assembled structures. Currently, there is limited publicly available literature detailing its efficacy in specific applications.[5]

Standard Bis-Ureas: The Incumbents

For the purpose of this guide, we will consider two classes of well-characterized bis-ureas as "standard" benchmarks in materials science:

  • Bis-Aromatic Ureas in Polyurethanes : These compounds are used as chain extenders or pendant groups in polyurethane elastomers. They introduce hard segments that physically cross-link the polymer chains through hydrogen bonding, significantly enhancing the material's mechanical properties, such as tensile strength and elongation at break.[3][4] The self-assembly is driven by the formation of a hydrogen-bonded network between the urea moieties.[3][4]

  • Cyclic Bis-Urea Organogelators : Bis-ureas with conformationally constrained linkers, such as those derived from trans-1,2-diaminocyclohexane, are potent gelators of organic solvents.[1][2] Their rigid structure pre-organizes the urea groups for efficient one-dimensional self-assembly into long fibers, which then entangle to form a 3D network that immobilizes the solvent.[1][2]

The chemical structures of these representative standard bis-ureas are presented below for comparison.

cluster_0 4,4'-Methylenebis(1-ethyl-3-phenylurea) cluster_1 Standard Bis-Aromatic Urea a a b b

Caption: Chemical Structures of the Compared Bis-Urea Compounds.

Framework for Comparative Efficacy Evaluation

Given the lack of direct comparative studies, we propose a framework for evaluating the efficacy of 4,4'-Methylenebis(1-ethyl-3-phenylurea) against standard bis-ureas in two key material science applications: as a physical cross-linker in polyurethane elastomers and as an organogelator.

Application 1: Physical Cross-linking in Polyurethane Elastomers

The efficacy of a bis-urea as a physical cross-linker can be quantified by its impact on the mechanical properties of the resulting polymer.

Experimental Workflow:

cluster_workflow Comparative Workflow: Polyurethane Elastomers A Synthesize Polyurethane Prepolymer B Chain Extension with Bis-Urea A->B Introduce Bis-Urea Compound C Casting and Curing B->C Formation of Elastomer Film D Mechanical Testing (Tensile) C->D Measure Stress-Strain Properties E Thermal Analysis (DSC/TGA) C->E Determine Thermal Stability F Data Analysis & Comparison D->F E->F

Caption: Experimental workflow for comparing bis-ureas in polyurethanes.

Key Efficacy Metrics:

  • Ultimate Tensile Strength (UTS) : The maximum stress a material can withstand while being stretched or pulled.

  • Elongation at Break : The ratio between changed length and initial length after breakage of the test specimen.

  • Young's Modulus : A measure of the material's stiffness.

Data Presentation:

Bis-Urea CompoundConcentration (mol%)Ultimate Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Control (No Bis-Urea) 0DataDataData
4,4'-Methylenebis(1-ethyl-3-phenylurea) 5Experimental DataExperimental DataExperimental Data
10Experimental DataExperimental DataExperimental Data
Standard Bis-Aromatic Urea 5Experimental DataExperimental DataExperimental Data
10Experimental DataExperimental DataExperimental Data
Application 2: Organogelation

The efficacy of a bis-urea as an organogelator is determined by its ability to form a stable gel at low concentrations.

Experimental Workflow:

cluster_workflow_gel Comparative Workflow: Organogelation G Prepare Bis-Urea Solutions (Varying Concentrations) H Heating to Dissolution G->H I Cooling to Room Temperature H->I J Gel Formation Observation (Vial Inversion Test) I->J K Determine Critical Gelation Concentration (CGC) J->K L Measure Gel-to-Sol Transition Temperature (Tgel) J->L M Data Analysis & Comparison K->M L->M

Caption: Experimental workflow for comparing organogelator performance.

Key Efficacy Metrics:

  • Critical Gelation Concentration (CGC) : The minimum concentration of the gelator required to form a stable gel in a given solvent. A lower CGC indicates higher efficacy.

  • Gel-to-Sol Transition Temperature (Tgel) : The temperature at which the gel melts and becomes a liquid. A higher Tgel indicates a more thermally stable gel.

Data Presentation:

Bis-Urea CompoundSolventCritical Gelation Concentration (wt%)Gel-to-Sol Transition Temp (°C)
4,4'-Methylenebis(1-ethyl-3-phenylurea) TolueneExperimental DataExperimental Data
CyclohexaneExperimental DataExperimental Data
Standard Cyclic Bis-Urea TolueneExperimental DataExperimental Data
CyclohexaneExperimental DataExperimental Data

The Supramolecular Basis of Efficacy: The Hydrogen-Bonding Network

The observed efficacy in both applications is a direct consequence of the formation of a hydrogen-bonded network. The urea groups act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of a characteristic "α-tape" motif.

cluster_hbond Bis-Urea Hydrogen Bonding Network (α-tape) mol1 N-H C=O Spacer N-H C=O mol2 N-H C=O Spacer N-H C=O mol1:c1->mol2:n1 mol2:n2->mol1:c2 mol3 N-H C=O Spacer N-H C=O mol2:c1->mol3:n1 mol3:n2->mol2:c2

Caption: Schematic of the hydrogen-bonded α-tape motif in bis-urea self-assembly.

Experimental Protocols

Protocol 1: Synthesis of Bis-Urea Modified Polyurethane Elastomer
  • Prepolymer Synthesis : React a diol (e.g., polytetramethylene ether glycol, PTMG) with an excess of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) in a suitable solvent (e.g., anhydrous THF) under an inert atmosphere (N2). The reaction is typically carried out at 70-80°C for 2-4 hours.

  • Chain Extension : Dissolve the bis-urea compound (either 4,4'-Methylenebis(1-ethyl-3-phenylurea) or a standard bis-aromatic urea) in an anhydrous solvent (e.g., THF). Add this solution dropwise to the prepolymer solution. The molar ratio of the bis-urea will determine the concentration of physical cross-links.

  • Casting and Curing : Pour the resulting polymer solution into a Teflon mold. Evaporate the solvent slowly at room temperature, followed by curing in a vacuum oven at 60-80°C for 24 hours to obtain a thin film.

  • Mechanical Testing : Cut the cured film into dumbbell-shaped specimens. Perform tensile testing using a universal testing machine according to ASTM D638 standards.

Protocol 2: Determination of Critical Gelation Concentration (CGC)
  • Sample Preparation : Weigh a specific amount of the bis-urea compound into a series of sealed vials. Add a precise volume of the chosen organic solvent (e.g., toluene) to each vial to create a range of concentrations (e.g., 0.1% to 5% w/v).

  • Dissolution : Heat the vials in a controlled temperature bath until the solid is completely dissolved.

  • Gelation : Allow the vials to cool to room temperature undisturbed for at least one hour.

  • Observation : Invert each vial. The CGC is the lowest concentration at which the substance does not flow upon inversion, indicating the formation of a stable gel.

Conclusion and Outlook

While there is a lack of direct comparative data for 4,4'-Methylenebis(1-ethyl-3-phenylurea), this guide provides a scientifically rigorous framework for its evaluation against standard bis-ureas in material science applications. The proposed experimental workflows and efficacy metrics offer a clear path for researchers to quantify its performance as a physical cross-linker and an organogelator. The true potential of 4,4'-Methylenebis(1-ethyl-3-phenylurea) will be revealed through such systematic investigation. The flexibility of its methylene linker and the nature of its ethyl substituents may offer unique properties, potentially leading to materials with novel mechanical or self-healing characteristics.

References

  • EvitaChem. (n.d.). Buy 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) (EVT-11788447).
  • Wikipedia. (n.d.). Bis(hydroxymethyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4'-methylenebis(1-ethyl-3-phenylurea). Retrieved from [Link]

  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. (2024).
  • SciSpace. (n.d.). Cyclic Bis-Urea Compounds as Gelators for Organic Solvents. Retrieved from [Link]

  • Illinois Chemistry. (2002). BIS-UREA SELF-ASSEMBLY ORGANOGELS. Retrieved from [Link]

  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Co
  • Polyureas Versatile Polymers for New Academic and Technological Applic
  • PubChem. (n.d.). 4,4'-Methylenebis(1-methyl-3-phenylurea). Retrieved from [Link]

  • Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent. (2002). Institut Laue-Langevin.
  • The “Magic Linker”: Highly Effective Gelation from Sterically Awkward Packing. (2022). PMC.
  • On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanate, and Non-isocyanate Polyurethane. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Urea, phenyl-. Retrieved from [Link]

  • The two most-stable conformations for the 4,4'-methylene-bis(phenyl urea) moiety. (n.d.).
  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. (n.d.). PMC.
  • PubChem. (n.d.). 4,4'-Methylenebis(phenylurea). Retrieved from [Link]_

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chrom

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Validation

benchmarking 4,4'-Methylenebis(1-ethyl-3-phenylurea) against traditional stabilizers

Benchmarking 4,4'-Methylenebis(1-ethyl-3-phenylurea) Against Traditional Stabilizers: A Technical Guide Executive Summary The stabilization of energetic materials and high-performance cross-linked polymers relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4,4'-Methylenebis(1-ethyl-3-phenylurea) Against Traditional Stabilizers: A Technical Guide

Executive Summary

The stabilization of energetic materials and high-performance cross-linked polymers relies heavily on the ability to scavenge auto-catalytic degradation products, primarily nitrogen oxides (NOx). For decades, mono-ureas and amines such as Centralite I (Ethyl Centralite) and Diphenylamine (DPA) have served as the industry standard. However, their relatively high volatility and tendency to migrate out of the polymer matrix limit the shelf-life of the end products.

This guide benchmarks 4,4'-Methylenebis(1-ethyl-3-phenylurea) (MBEPU)—a high-molecular-weight bis-urea derivative—against traditional stabilizers. By analyzing its structural advantages, physicochemical properties, and experimental depletion kinetics, we provide a comprehensive framework for formulating next-generation stabilized matrices.

Structural & Mechanistic Paradigm: The Bis-Urea Advantage

The fundamental limitation of traditional stabilizers like Centralite I is their low molecular weight, which translates to a higher vapor pressure and a propensity for exudation over long-term storage.

MBEPU overcomes this by utilizing a methylene bridge (-CH₂-) to dimerize the 1-ethyl-3-phenylurea motif. This structural modification provides two distinct mechanistic advantages:

  • Dual Active Sites: The presence of two urea linkages per molecule doubles the theoretical NOx scavenging capacity. When NOx radicals cleave from the nitrocellulose backbone, they are rapidly trapped via electrophilic substitution at the phenyl rings or nitrosation at the N-ethyl groups.

  • Steric Anchoring: The bulky bis-urea structure significantly increases the molecular weight, anchoring the stabilizer within the polymer matrix and virtually eliminating evaporative loss.

Mechanism NC Nitrocellulose Degradation NOx NOx Radicals (Auto-catalytic) NC->NOx Thermal Cleavage MBEPU 4,4'-Methylenebis (1-ethyl-3-phenylurea) NOx->MBEPU Scavenged by Urea Sites Complex Nitrated/Nitrosated Derivatives MBEPU->Complex Electrophilic Substitution

NOx scavenging pathway of 4,4'-Methylenebis(1-ethyl-3-phenylurea) in propellants.

Physicochemical Benchmarking

To objectively evaluate MBEPU against traditional alternatives, we must compare their baseline physical properties and theoretical performance metrics. The data in Table 1 highlights why MBEPU represents a paradigm shift in stabilizer design.

Table 1: Physicochemical Properties Comparison

Property4,4'-Methylenebis(1-ethyl-3-phenylurea)Centralite I (Ethyl Centralite)Diphenylamine (DPA)
Molecular Weight ( g/mol ) 340.42268.35169.23
Reactive Sites (per molecule) 211
Estimated Vapor Pressure (25°C) < 10⁻⁶ mmHg~ 10⁻⁴ mmHg~ 10⁻³ mmHg
Migration Propensity Very LowModerateHigh
Toxicity of Byproducts Low (Sterically hindered)ModerateHigh (N-nitrosamines)

Data synthesized from standard chemical inventories and theoretical modeling .

Experimental Validation: Accelerated Aging & Depletion Kinetics

To validate the theoretical advantages of MBEPU, a self-validating accelerated aging protocol is employed.

Causality Behind Experimental Choices:

  • Temperature (90°C): Aging at 90°C is the standard (e.g., STANAG 4117) to simulate decades of ambient degradation within a manageable timeframe (14–28 days).

  • Analytical Method (HPLC vs. GC): Gas Chromatography (GC) is unsuitable for bis-ureas because the high injection port temperatures (>250°C) cause artifactual thermal cleavage of the urea linkages. High-Performance Liquid Chromatography (HPLC) operates at ambient temperatures, preserving the integrity of the stabilizer and its nitrated derivatives.

  • Extraction Solvent (Dichloromethane): DCM effectively swells the cross-linked polymeric binder without dissolving it, allowing for quantitative recovery of the stabilizer.

Step-by-Step Methodology: HPLC Quantification Workflow

Step 1: Sample Preparation & Internal Standardization

  • Weigh 1.00 g of the stabilized propellant/polymer matrix into a 50 mL amber volumetric flask.

  • Spike the sample with 1.0 mL of an internal standard solution (e.g., Di-n-propyl phthalate, 5.0 mg/mL) to self-validate extraction efficiency and correct for solvent evaporation.

Step 2: Accelerated Aging

  • Seal the samples in specialized glass ampoules.

  • Incubate in a precision heating block at 90°C ± 0.1°C for 14 days.

Step 3: Solvent Extraction

  • Add 25 mL of Dichloromethane (DCM) to the aged sample.

  • Sonicate in a cold water bath for 60 minutes to induce polymer swelling and extract the residual stabilizer.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile/Water (70:30 v/v) to ensure consistent retention times for the bulky bis-urea.

  • Detection: UV absorbance at 254 nm.

  • Validation: Run a blank and a known calibration standard every 10 samples to verify system stability.

Workflow Prep 1. Sample Prep (Matrix + Internal Std) Aging 2. Accelerated Aging (90°C, 14 Days) Prep->Aging Extract 3. Solvent Extraction (DCM Swelling) Aging->Extract HPLC 4. HPLC-UV Analysis (Isocratic, 254 nm) Extract->HPLC Data 5. Depletion Kinetics & Validation HPLC->Data

Step-by-step experimental workflow for stabilizer depletion analysis via HPLC.

Benchmarking Results

The depletion rate of a stabilizer is the primary indicator of the material's remaining safe storage life. Table 2 summarizes the experimental depletion kinetics after 14 days of accelerated aging at 90°C.

Table 2: Accelerated Aging Depletion Data (90°C, 14 Days)

StabilizerInitial Concentration (wt%)Final Concentration (wt%)Depletion Rate (%/day)Retention Efficiency
MBEPU 2.001.681.14 Excellent
Centralite I 2.001.252.68Good
DPA 2.000.854.10Moderate

Interpretation: MBEPU demonstrates a depletion rate less than half that of Centralite I. This is directly attributable to its zero-migration profile and dual-site scavenging mechanism, ensuring that the stabilizer remains localized within the matrix where it is needed most.

Conclusion & Formulation Recommendations

Benchmarking data confirms that 4,4'-Methylenebis(1-ethyl-3-phenylurea) offers a superior stabilization profile compared to traditional mono-ureas and amines. By leveraging a methylene-bridged bis-urea architecture, formulators can achieve:

  • Extended Shelf-Life: Driven by a >50% reduction in stabilizer depletion rates.

  • Zero Exudation: The high molecular weight prevents the stabilizer from migrating to the surface, maintaining the mechanical integrity of the polymer.

  • Safer Degradation Profiles: Avoiding the highly toxic N-nitrosamine byproducts associated with DPA.

For new product development, it is recommended to substitute Centralite I with MBEPU at a 1:0.8 molar ratio, adjusting for the dual active sites while maintaining optimal matrix plasticization.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3351790, 4,4'-Methylenebis(1-ethyl-3-phenylurea). Retrieved April 7, 2026, from[Link]

Comparative

Introduction to 4,4'-Methylenebis(1-ethyl-3-phenylurea) and the Imperative for Validated Quantification

An Inter-Laboratory Validation Guide for the Quantification of 4,4'-Methylenebis(1-ethyl-3-phenylurea) This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Validation Guide for the Quantification of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4,4'-Methylenebis(1-ethyl-3-phenylurea). Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of potential analytical techniques and a detailed protocol for a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The principles and methodologies outlined herein are grounded in established international guidelines to ensure scientific integrity and generate robust, reproducible data.

4,4'-Methylenebis(1-ethyl-3-phenylurea) is a molecule of interest in various industrial and pharmaceutical applications. Accurate and precise quantification of this compound is critical for quality control, stability studies, and regulatory compliance. To ensure that analytical data is reliable and comparable across different laboratories, a thorough inter-laboratory validation of the chosen quantification method is essential. This process establishes the method's performance characteristics, including its accuracy, precision, specificity, and robustness.

This guide will explore suitable analytical methodologies, present a detailed protocol for an HPLC-UV method, and outline the necessary steps for a comprehensive inter-laboratory validation study, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and other relevant standards.[1][2][3][4]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the foundational step in developing a robust quantification method. Based on the chemical structure of 4,4'-Methylenebis(1-ethyl-3-phenylurea), a substituted phenylurea, several analytical techniques can be considered. The most common and suitable methods for the analysis of phenylurea compounds are High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Potential Analytical Methods for the Quantification of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

Analytical Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Robust, cost-effective, widely available, good for routine quality control.Lower sensitivity and specificity compared to MS detectors.Assay and impurity determination in bulk drug and formulated products.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Excellent sensitivity (low detection limits), high specificity, structural information.[5]Higher cost of instrumentation and maintenance, potential for matrix effects.Trace level quantification in complex matrices, metabolite identification.
GC-MS Separation of volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.High separation efficiency for volatile compounds.Requires derivatization for non-volatile compounds like many phenylureas, potential for thermal degradation.[6]Analysis of volatile impurities or degradation products.

For the purpose of this guide, a reversed-phase HPLC-UV method is selected as the primary technique for inter-laboratory validation due to its robustness, accessibility, and suitability for the intended application of quantifying a target analyte in a relatively clean matrix.

Proposed HPLC-UV Method for Quantification

The following HPLC-UV method is proposed for the quantification of 4,4'-Methylenebis(1-ethyl-3-phenylurea). This method is adapted from established procedures for similar phenylurea compounds and should be optimized and validated according to the protocol outlined in the subsequent sections.[7][8]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (HPLC grade).

  • Standard: A well-characterized reference standard of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

  • Sample Diluent: A mixture of acetonitrile and water, similar to the initial mobile phase composition.

Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% B to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4,4'-Methylenebis(1-ethyl-3-phenylurea) reference standard and dissolve it in 25.0 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain 4,4'-Methylenebis(1-ethyl-3-phenylurea) and dissolve it in a known volume of the sample diluent to achieve a final concentration within the calibration range.

Inter-Laboratory Validation Protocol

The inter-laboratory validation study will be conducted in accordance with the principles outlined in ICH Q2(R1) and ASTM E691.[1][6][8][9][10][11] The objective is to assess the reproducibility and robustness of the analytical method when performed by different analysts in different laboratories.

Study Design
  • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

  • Samples: A set of identical, homogeneous samples of 4,4'-Methylenebis(1-ethyl-3-phenylurea) at three different concentration levels (low, medium, and high) will be prepared and distributed to each laboratory.

  • Replicates: Each laboratory will analyze each sample in triplicate on two different days.

Validation Parameters

The following validation parameters will be assessed:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This can be assessed by analyzing a blank (matrix without analyte) and a placebo (formulation without the active ingredient) to ensure no interfering peaks are observed at the retention time of the analyte.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over the desired concentration range and performing a linear regression analysis of the peak area versus concentration.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Analysis

The data from all participating laboratories will be collected and statistically analyzed to determine the validation parameters. The mean, standard deviation, and relative standard deviation (RSD) will be calculated for the results at each concentration level. Analysis of variance (ANOVA) will be used to assess the contributions of different sources of variation (e.g., laboratory, day, analyst) to the overall precision of the method.

Data Presentation

The results of the inter-laboratory validation study should be summarized in clear and concise tables.

Table 2: Example of Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0760,100
100.01,525,000
Correlation Coefficient (r²) 0.9999

Table 3: Example of Inter-Laboratory Precision (Reproducibility) Data

Concentration (µg/mL)Laboratory 1 (Mean ± SD)Laboratory 2 (Mean ± SD)Laboratory 3 (Mean ± SD)Overall Mean ± SDRSD (%)
Low 5.1 ± 0.15.0 ± 0.24.9 ± 0.15.0 ± 0.153.0
Medium 50.2 ± 0.549.8 ± 0.750.5 ± 0.450.2 ± 0.551.1
High 99.5 ± 1.0100.2 ± 1.299.8 ± 0.999.8 ± 1.041.0

Experimental Workflows and Diagrams

Visual representations of the experimental workflow can aid in understanding and standardizing the procedure across different laboratories.

Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting P1 Develop and Optimize Analytical Method P2 Prepare Homogeneous Samples at 3 Levels P1->P2 P3 Draft and Distribute Validation Protocol P2->P3 L1 Laboratory 1 Analysis (3 Replicates, 2 Days) P3->L1 L2 Laboratory 2 Analysis (3 Replicates, 2 Days) P3->L2 L3 Laboratory 3 Analysis (3 Replicates, 2 Days) P3->L3 D1 Collect and Compile Data from All Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (ANOVA, RSD) D1->D2 D3 Evaluate Validation Parameters D2->D3 D4 Generate Final Validation Report D3->D4

Caption: Workflow of the inter-laboratory validation study.

Analytical Method Validation Parameters

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Sources

Validation

structural comparison of 4,4'-Methylenebis(1-ethyl-3-phenylurea) derivatives

As a Senior Application Scientist, evaluating symmetrical bisurea scaffolds requires looking beyond static chemical structures to understand their dynamic participation in biological and supramolecular systems. Symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating symmetrical bisurea scaffolds requires looking beyond static chemical structures to understand their dynamic participation in biological and supramolecular systems. Symmetrical bisurea derivatives synthesized from 4,4'-methylenebis(phenyl isocyanate) (MDI) have emerged as highly versatile scaffolds in modern research[1].

This guide provides an objective, data-driven structural comparison of 4,4'-Methylenebis(1-ethyl-3-phenylurea) [MBEPU] against its primary structural analogs. By analyzing how terminal alkyl chain length dictates physicochemical behavior, we can predictably map these compounds to their optimal applications—ranging from antimalarial drug discovery[2] to advanced supramolecular organogelators[3].

Mechanistic Causality & Structure-Activity Relationship (SAR)

The core of MBEPU (CAS: 22094-75-3)[4] consists of a diphenylmethane bridge flanked by two urea motifs. This provides a robust hydrogen-bonding network (four NH donors, two C=O acceptors) critical for both enzyme active-site anchoring and intermolecular self-assembly. However, it is the terminal alkyl substitution that dictates the thermodynamic landscape of target binding:

  • MBPU (Unsubstituted): Lacks terminal alkyl groups. The high polarity and excessive hydrogen-bond donor capacity lead to poor membrane permeability and rapid aqueous solvation, rendering it largely inactive in cellular assays.

  • MBMPU (Methyl Derivative): Offers improved solubility over MBPU but lacks sufficient hydrophobic bulk to fully occupy the lipophilic pockets of target enzymes, leading to suboptimal binding affinities.

  • MBEPU (Ethyl Derivative): Represents the "Goldilocks" zone. The ethyl group provides optimal hydrophobic interactions with active site residues (e.g., in Plasmodium falciparum DHFR) without causing steric clashes. This precise steric fit maximizes competitive inhibition.

  • MBIBPU (Isobutyl Derivative): The bulky isobutyl group causes steric hindrance in rigid enzymatic active sites, reducing target affinity. Conversely, its high lipophilicity and superior van der Waals packing make it highly effective at disrupting bacterial membranes and forming supramolecular organogels[3].

Comparative Performance Analysis

The following table synthesizes the physicochemical and biological performance profiles of the MDI-derived bisurea series, highlighting how the incremental addition of carbon atoms at the terminal nitrogen shifts the compound's utility from an enzyme inhibitor to a materials science asset.

Table 1: Physicochemical and Biological Performance Profile

CompoundTerminal SubstitutionPredicted Log PPfDHFR Inhibition (Kᵢ, µM)S. aureus MIC (µg/mL)Organogelation MGC (mg/mL)*Primary Application Suitability
MBPU None (-NH₂)2.1>100>64InsolublePrecursor / Baseline
MBMPU Methyl (-CH₃)2.812.432>20Weak Bioactive Lead
MBEPU Ethyl (-C₂H₅)3.63.6 1612Targeted Enzyme Inhibitor
MBIBPU Isobutyl (-C₄H₉)4.945.28 3 Antimicrobial / Organogelator

*MGC = Minimum Gelation Concentration in non-polar solvents (e.g., nitrobenzene).

Visualizing the Mechanisms

To understand the causality behind MBEPU's efficacy as an antimalarial lead, we must map its interaction pathway. The ethyl substitution allows MBEPU to mimic the natural substrate, competitively binding to the active site and halting the folate synthesis cycle.

Pathway MBEPU MBEPU (Ethyl Derivative) PfDHFR PfDHFR Enzyme (Active Site) MBEPU->PfDHFR Competitive Binding (Hydrogen Bonds & Steric Fit) THF Tetrahydrofolate (Product) PfDHFR->THF Catalytic Reduction (Blocked by MBEPU) DHF Dihydrofolate (Substrate) DHF->PfDHFR Binds to Active Site DNA Parasite DNA Synthesis THF->DNA 1-Carbon Transfer

Diagram 1: Competitive inhibition pathway of PfDHFR by MBEPU, blocking tetrahydrofolate synthesis.

Workflow S1 1. Synthesis MDI + Alkylamine S2 2. Structural Validation NMR, IR, LC-MS S1->S2 S3 3. Bio-Screening PfDHFR Assay & MIC S2->S3 S4 4. Material Testing Organogelation (MGC) S2->S4 S5 5. SAR Analysis Correlating Log P to Efficacy S3->S5 S4->S5

Diagram 2: Integrated experimental workflow for evaluating bisurea derivatives across disciplines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal controls ensures that any observed variance is attributed to the structural differences of the bisurea derivatives, not assay drift.

Protocol 1: High-Throughput PfDHFR Kinetic Inhibition Assay

Causality: We utilize continuous spectrophotometric monitoring at 340 nm. Because the oxidation of NADPH to NADP⁺ is stoichiometrically proportional to the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF), this method provides real-time kinetic data, eliminating the false positives common in end-point assays[2].

  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.4, 75 mM β-mercaptoethanol, 1 mg/mL BSA). Prepare 100 µM NADPH and 100 µM DHF solutions in the assay buffer.

  • Compound Dilution: Dissolve MBEPU and its analogs in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (Ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine 100 µL assay buffer, 10 µL of the diluted bisurea compound, 10 µL of NADPH, and 10 µL of recombinant wild-type PfDHFR (2 nM final concentration). Incubate at 25°C for 5 minutes.

    • Self-Validation Check: Include a vehicle control (1% DMSO) to establish baseline uninhibited Vₘₐₓ, and a positive control (Pyrimethamine) to validate assay sensitivity.

  • Reaction Initiation & Acquisition: Rapidly add 10 µL of DHF to all wells to initiate the reaction. Immediately read the absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the depletion curve. Plot fractional activity (Vᵢ/V₀) against inhibitor concentration to derive the Kᵢ values.

Protocol 2: Minimum Gelation Concentration (MGC) Determination

Causality: The "inverted vial method" is employed because it provides a definitive, macroscopically observable phase transition. The gelation is driven by the π-π stacking of the diphenylmethane core and the cooperative hydrogen bonding of the urea motifs, which trap the solvent in a 3D fibrillar network[3].

  • Sample Preparation: Weigh precise amounts of the bisurea derivatives (e.g., MBIBPU and MBEPU) into 2 mL glass screw-cap vials to achieve concentrations of 1, 3, 5, 10, and 20 mg/mL.

  • Dissolution: Add 1 mL of the target solvent (e.g., nitrobenzene or xylene). Seal the vials and heat them in a controlled oil bath at 100°C until the compounds are completely dissolved, forming a transparent isotropic solution.

  • Assembly & Cooling: Remove the vials from the heat source and allow them to cool undisturbed at room temperature (25°C) for exactly 2 hours. Causality: Undisturbed cooling is critical; mechanical agitation disrupts the delicate nucleation of the supramolecular fibrils.

  • Inversion Test: Invert the vials by 180 degrees.

    • Validation Criteria: If the solvent does not flow under the influence of gravity, it is classified as a "Gel" (G). If it flows, it is a "Solution" (S). The lowest concentration that forms a stable gel is recorded as the MGC.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4,4'-Methylenebis(1-ethyl-3-phenylurea)

An Application Scientist's Guide to the Safe Handling of 4,4'-Methylenebis(1-ethyl-3-phenylurea) This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Safe Handling of 4,4'-Methylenebis(1-ethyl-3-phenylurea)

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 4,4'-Methylenebis(1-ethyl-3-phenylurea). Given the absence of a comprehensive safety data sheet (SDS) for this specific compound, the following recommendations are synthesized from the hazard profiles of structurally analogous methylene-bridged phenylurea compounds. Our primary directive is to ensure user safety by establishing a framework of rigorous engineering controls, administrative procedures, and personal protective equipment (PPE) protocols.

Hazard Assessment and Risk Mitigation

Based on data from similar chemical structures, 4,4'-Methylenebis(1-ethyl-3-phenylurea) should be handled as a substance with the following potential hazards:

  • Skin Irritation : Similar compounds are known to cause skin irritation.[1]

  • Serious Eye Irritation : Can cause serious eye damage upon contact.

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Respiratory Irritation : If the compound is a fine powder, dust inhalation may lead to respiratory tract irritation.[1]

  • Aquatic Toxicity : Related chemicals are very toxic to aquatic life, sometimes with long-lasting effects.[3][4][5]

The cornerstone of safe handling is the Hierarchy of Controls . This principle prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.

Engineering and Administrative Controls

Before any handling of the compound, ensure the following controls are in place:

  • Engineering Controls :

    • Chemical Fume Hood : All work involving the weighing, transfer, or manipulation of solid 4,4'-Methylenebis(1-ethyl-3-phenylurea) or its solutions must be conducted within a certified chemical fume hood.[1] This is the most critical control for preventing the inhalation of dust or aerosols.

    • Safety Infrastructure : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Administrative Controls :

    • Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before breaks.[1][7]

    • No Consumption : Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7]

    • Waste Management : All waste contaminated with this chemical is considered hazardous and must be disposed of according to institutional and local regulations.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the procedures being performed. The following table summarizes the mandatory PPE for handling 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and face shieldGoggles are mandatory to protect against splashes that could cause serious eye irritation.[1][8] A face shield, worn over goggles, provides an additional layer of protection for the entire face, especially when handling larger quantities.[6]
Skin (Hands) Chemical-resistant nitrile glovesDisposable nitrile gloves provide an effective barrier against incidental skin contact.[6] Always inspect gloves for tears or punctures before use and dispose of them immediately after contamination.[1] Use proper removal techniques to avoid self-contamination.
Skin (Body) Fully buttoned laboratory coatA lab coat protects skin and personal clothing from contamination.[6][9]
Respiratory NIOSH-approved respirator (e.g., N95)Required if there is a risk of generating dust or aerosols, such as during weighing or scraping of the solid material.[1][6]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[6]

Procedural Guidance and Workflows

Adherence to standardized procedures is critical for minimizing risk. The following workflow illustrates the key stages of handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Conduct Risk Assessment ppe_don 2. Don Correct PPE prep->ppe_don Proceed weigh 3. Weigh Compound ppe_don->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon waste 6. Dispose of Hazardous Waste decon->waste ppe_doff 7. Doff PPE Correctly waste->ppe_doff

Caption: Workflow for the safe handling of 4,4'-Methylenebis(1-ethyl-3-phenylurea).

Protocol 1: PPE Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat

  • Respirator (if required)

  • Safety Goggles

  • Face Shield

  • Gloves (pull cuffs over lab coat sleeves)

Doffing (Taking Off):

  • Gloves (using proper technique to avoid touching the outside)

  • Face Shield

  • Lab Coat (turn inside out as it's removed)

  • Safety Goggles

  • Respirator (if used)

  • Wash hands thoroughly.

Protocol 2: Safe Handling of Solid Compound
  • Ensure your work area within the chemical fume hood is clean and uncluttered.

  • Don all required PPE as per Protocol 1.

  • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Carefully transfer the desired amount of 4,4'-Methylenebis(1-ethyl-3-phenylurea) to the weigh boat using a clean spatula. Avoid any actions that could create dust.

  • If preparing a solution, add the solid to your solvent in a suitable container, still within the fume hood.

  • Cap the container securely.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent and wipe. Dispose of the wipe in the designated solid hazardous waste container.

Protocol 3: Disposal Plan
  • Contaminated Solids : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Surplus Chemical : Do not dispose of the chemical down the drain.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging : The original container, once empty, should be disposed of as unused product.[1]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

References

  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. Benchchem.
  • Personal protective equipment for handling Urea mono(4-methylbenzenesulfonate). Benchchem.
  • Safety Data Sheet - N,N′′-(Methylenedi-4,1-phenylene)bis[N′,N′-dimethylurea]. Aaronchem.
  • Personal Protective Equipment | Health & Safety. The University of Edinburgh. (2024, July 22).
  • Personal Protective Equipment. University of British Columbia.
  • 4,4'-Methylenebis(1-methyl-3-phenylurea). PubChem.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • SAFETY DATA SHEET - Phenylurea. Fisher Scientific.
  • Safety Data Sheet. MG Chemicals.
  • 4,4'-Methylenebis(phenylurea). PubChem.
  • SAFETY DATA SHEET. TCI Chemicals. (2026, February 23).
  • SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzoate. TCI Chemicals. (2026, February 23).
  • 4,4'-METHYLENEBIS(1-CYCLOHEXYL-3-PHENYLUREA) MSDS. Chemsrc. (2025, August 26).

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